STING agonist-1
Description
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-oxo-1,4-benzothiazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-16-4-1-5-17(23)15(16)11-25-18-9-13(6-7-19(18)29-12-20(25)26)21(27)24-10-14-3-2-8-28-14/h1-9H,10-12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGKYJATVFXZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CO3)CC4=C(C=CC=C4Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Downstream Signaling Cascade of STING Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. STING agonists are emerging as a promising class of immunotherapeutic agents. This technical guide provides an in-depth overview of the downstream signaling cascade initiated by "STING agonist-1" (also known as G10), a novel, human-specific STING agonist. This document details the molecular interactions, quantitative aspects of pathway activation, and comprehensive experimental protocols for studying this signaling cascade.
The this compound Signaling Cascade
This compound is a small molecule that directly binds to and activates the STING protein, which resides on the endoplasmic reticulum (ER) membrane. Unlike the canonical activation by cyclic dinucleotides (CDNs), this compound (G10) has been shown to preferentially activate the Interferon Regulatory Factor 3 (IRF3) branch of the STING pathway, leading to the production of type I interferons (IFN-I) and IFN-stimulated genes (ISGs).
Upon binding of this compound, STING undergoes a conformational change, leading to its dimerization and translocation from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus. This translocation is a crucial step for the recruitment and activation of downstream signaling molecules.
At the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both itself and the C-terminal tail of STING. This phosphorylation of STING creates a docking site for IRF3. Recruited IRF3 is then phosphorylated by TBK1, leading to its dimerization and translocation into the nucleus. Nuclear IRF3 dimers act as transcription factors, binding to IFN-stimulated response elements (ISREs) in the promoters of IFN-I genes (such as IFN-β) and other ISGs, thereby initiating their transcription.
While the classical STING pathway also leads to the activation of NF-κB, this compound (G10) is reported to primarily signal through the IRF3 axis, with minimal to no activation of NF-κB-dependent transcription. This specificity may offer a therapeutic advantage by focusing the immune response on antiviral and anti-tumor IFN production while potentially mitigating some of the pro-inflammatory effects associated with broad NF-κB activation.
Quantitative Data
The following tables summarize key quantitative parameters associated with the activation of the STING pathway by this compound and other representative STING agonists.
Table 1: Potency of STING Agonists
| STING Agonist | Assay | Cell Line/System | EC50 / IC90 | Reference |
| This compound (G10) | Antiviral Assay (CHIKV) | Human Fibroblasts | IC90: 8.01 μM | [1] |
| This compound (G10) | Antiviral Assay (VEEV) | Human Fibroblasts | IC90: 24.57 μM | [1] |
| diABZI this compound | IFN-β Secretion | Human PBMCs | EC50: 130 nM | [2] |
| diABZI this compound | IFN-β Secretion | Mouse Macrophages | EC50: 186 nM | [2] |
| ADU-S100 | IRF3 Reporter Assay | THP-1 Dual | EC50: 3.03 µg/mL | [3] |
| ADU-S100 | NF-κB Reporter Assay | THP-1 Dual | EC50: 4.85 µg/mL | [3] |
| 2'3'-cGAMP | IFN-β Secretion | Human PBMCs | EC50: ~70 μM | [4] |
| 2'3'-cGAMP | IFN-β Secretion | THP-1 | EC50: 124 μM | [4] |
Table 2: Cytokine Induction by STING Agonists
| STING Agonist | Cytokine | Cell Type | Induction Level | Time Point | Reference |
| diABZI this compound | IFN-β | Human Macrophages | Dose-dependent increase | 3 hours | [5] |
| diABZI this compound | IL-6 | Human Macrophages | Dose-dependent increase | 3 hours | [5] |
| diABZI this compound | IP-10 (CXCL10) | Human Macrophages | Dose-dependent increase | 3 hours | [5] |
| STING Agonist | CXCL10 | Mouse Plasma | Significantly elevated | 1, 8, and 28 days | [3] |
| STING Agonist | CCL5 | Mouse Plasma | Significantly elevated | 1, 8, and 28 days | [3] |
| STING Agonist | IFN-γ | Mouse Plasma | Significantly elevated | 1, 8, and 28 days | [3] |
Experimental Protocols
Western Blotting for Phosphorylated TBK1 and IRF3
This protocol describes the detection of phosphorylated TBK1 (pTBK1) and IRF3 (pIRF3) in cell lysates following treatment with a STING agonist.
1. Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 monocytes, HEK293T cells) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 0, 1, 2, 4, 6 hours).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
6. Antibody Incubation:
-
Incubate the membrane with primary antibodies against pTBK1 (Ser172) and pIRF3 (Ser396) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Also, probe separate membranes or strip and re-probe the same membrane with antibodies against total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion
This protocol outlines the quantification of IFN-β secreted into the cell culture supernatant.
1. Cell Culture and Supernatant Collection:
-
Seed cells in a 96-well plate and treat with a dose-range of this compound for 24 hours.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the culture supernatant without disturbing the cell layer.
2. ELISA Procedure:
-
Use a commercial human IFN-β ELISA kit and follow the manufacturer's protocol.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with the provided blocking buffer.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash and add the HRP-conjugated secondary antibody or streptavidin-HRP.
-
Wash and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
Luciferase Reporter Assay for IRF3/ISRE Activation
This assay measures the activation of the IRF3 transcription factor by quantifying the expression of a luciferase reporter gene driven by an IRF3-responsive promoter (e.g., ISRE).
1. Cell Transfection:
-
Co-transfect HEK293T cells with a firefly luciferase reporter plasmid containing an ISRE promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
2. Cell Treatment:
-
Treat the cells with a serial dilution of this compound for 18-24 hours.
3. Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the agonist concentration to determine the dose-response curve and calculate the EC50 value.
Visualizations
This compound Downstream Signaling Pathway
Caption: this compound signaling cascade leading to Type I Interferon production.
Experimental Workflow for Western Blotting
Caption: A streamlined workflow for detecting phosphorylated signaling proteins via Western Blot.
Conclusion
This compound represents a targeted approach to activating the innate immune system, primarily through the STING-TBK1-IRF3 axis to induce a robust type I interferon response. Understanding the intricacies of this signaling cascade is paramount for the development of novel immunotherapies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to harness the therapeutic potential of STING agonism. Further investigation into the specific dose-response relationships and cytokine profiles induced by this compound in various cellular contexts will continue to refine our understanding and application of this promising therapeutic strategy.
References
Role of "STING agonist-1" in the tumor microenvironment
An In-depth Technical Guide on the Role of STING Agonists in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response.[1][2] This pathway is a key mediator in bridging innate and adaptive immunity, making it a highly attractive target for cancer immunotherapy.[2][3] Tumor cells often contain aberrant DNA that can activate the cyclic GMP-AMP synthase (cGAS)-STING pathway, leading to the recruitment and activation of immune cells within the tumor microenvironment (TME).[1] STING agonists, molecules designed to pharmacologically activate this pathway, have shown significant potential in preclinical models to enhance the immune system's ability to recognize and eliminate tumor cells.[1][4] They work by mimicking the natural ligands of STING, thereby amplifying the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity.[5][6] This guide provides a comprehensive overview of the mechanism of action of STING agonists, their role in remodeling the TME, quantitative summaries of their effects, and detailed experimental protocols for their evaluation.
The STING Signaling Pathway: Mechanism of Action
The cGAS-STING pathway is a fundamental cellular mechanism for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage.[4][7]
-
DNA Sensing by cGAS : The pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA in the cytoplasm.[2][7] This binding triggers a conformational change in cGAS.
-
cGAMP Synthesis : Activated cGAS catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (cGAMP), from ATP and GTP.[7]
-
STING Activation : cGAMP binds to the STING protein, which is an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[7][8]
-
Translocation and Signaling : Ligand-bound STING translocates from the ER to the Golgi apparatus.[7][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[9][10]
-
IRF3 and NF-κB Activation : TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of genes encoding type I interferons (IFN-α and IFN-β).[2][11] Simultaneously, STING activation also leads to the activation of the NF-κB pathway, which promotes the expression of various pro-inflammatory cytokines and chemokines.[7][10]
This cascade results in a robust inflammatory response that is central to orchestrating an effective anti-tumor immune attack.
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to gene transcription.
Remodeling the Tumor Microenvironment (TME)
A primary therapeutic goal of STING agonists is to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy.[1][2] They achieve this by orchestrating a multi-faceted reprogramming of the TME.[12]
-
Dendritic Cell (DC) Activation : STING activation is vital in DCs.[13][14] It triggers their maturation, enhances their ability to present tumor-associated antigens to T cells, and promotes the production of type I IFNs.[2][14] This process is essential for priming and activating tumor-specific cytotoxic CD8+ T cells.[2][8]
-
T Cell Recruitment and Function : The pathway induces the production of chemokines such as CXCL9 and CXCL10, which are potent attractants for CD8+ T cells, effectively recruiting them into the tumor.[1][8] Once in the TME, these T cells can recognize and kill cancer cells.[14][15] Studies have shown that STING agonism can lead to a significant increase in tumor-infiltrating T cells. For example, in a study on Merkel cell carcinoma, intratumoral STING agonist injection increased total T cells (CD4+ and CD8+) from 18% to 36% of the TME.[13]
-
NK Cell Activation : STING agonists also enhance the recruitment and activation of Natural Killer (NK) cells, another key cytotoxic immune cell type involved in tumor surveillance.[12][16]
-
Macrophage Repolarization : Within the TME, tumor-associated macrophages (TAMs) often adopt an immunosuppressive M2-like phenotype. STING activation can repolarize these macrophages into a pro-inflammatory, tumoricidal M1-like phenotype.[15][17]
-
Abscopal Effect : A key feature of successful STING agonist therapy is the induction of a systemic anti-tumor immune response. By priming T cells against tumor antigens in a treated lesion, STING agonists can lead to the regression of distant, untreated tumors—an outcome known as the abscopal effect.[13]
Caption: Remodeling the TME via STING agonist activation of antigen-presenting cells (APCs).
Quantitative Data on STING Agonist Activity
The development of STING agonists has progressed from early preclinical studies to clinical trials. While preclinical results have often been remarkable, clinical efficacy has been more modest, highlighting challenges that are actively being addressed.[12][18]
Table 1: Overview of Selected STING Agonists in Clinical Development
| Agonist | Type | Developer | Route of Administration | Status (Selected Trials) | Reference(s) |
| ADU-S100 (MIW815) | CDN Analog | Aduro/Novartis | Intratumoral (IT) | Phase I trials showed limited monotherapy efficacy (1 confirmed PR in 47 patients). | [13][19] |
| MK-1454 | CDN Analog | Merck | Intratumoral (IT) | Phase I: 0% response as monotherapy; 24% overall response rate when combined with pembrolizumab. | [1][19] |
| BMS-986301 | CDN Analog | Bristol-Myers Squibb | Intratumoral (IT) | Phase I trials ongoing, often in combination with nivolumab and/or ipilimumab. | [1][3] |
| TAK-676 | CDN Analog | Takeda | Intravenous (IV) | Phase I/II trials ongoing, alone or with pembrolizumab, for advanced solid tumors. | [1] |
| SNX281 | Non-CDN Small Molecule | Roivant Sciences | Systemic | Phase I trials ongoing for advanced solid tumors, alone or with pembrolizumab. | [1] |
| DMXAA (Vadimezan) | Non-CDN Small Molecule | - | Systemic | Effective in murine models but failed in human trials due to species-specific STING binding. | [19][20] |
Table 2: Summary of Preclinical Quantitative Data
| Model/System | STING Agonist | Key Quantitative Finding(s) | Reference(s) |
| Murine Colon Cancer (CT26, MC38) | BMS-986301 | >90% regression in both injected and non-injected tumors. | [19] |
| Murine Colon Cancer | SITX-799 (IV) | A single dose produced complete tumor regression. | [21] |
| B16 Melanoma | STINGVAX (CDN + GM-CSF) | Significantly slowed tumor growth; increased CD8+ IFN-γ+ T cells in tumors. | [4] |
| Murine Ovarian Cancer (ID8-Trp53-/-) | STING Agonist | Decreased ascites and tumor burden; increased intratumoral PD-1+ and CD69+CD62L- CD8+ T cells. | [22] |
| Pancreatic Cancer Models | DMXAA | Increased intratumoral CD8+ T cells and decreased Foxp3+ regulatory T cells. | [17] |
| Colorectal Cancer Models | diABZI + 1-MT | Significantly inhibited tumor growth and promoted recruitment of CD8+ T cells and DCs. | [23] |
Table 3: Summary of Clinical Quantitative Data
| Cancer Type | Agonist Combination | Key Quantitative Finding(s) | Reference(s) |
| Advanced Solid Tumors / Lymphomas | MK-1454 + Pembrolizumab | Overall Response Rate (ORR): 24% (6 of 25 patients had partial responses). | [19] |
| Metastatic Tumors | ADU-S100 (Monotherapy) | Confirmed Response: 2% (1 of 47 patients). | [13][19] |
| Merkel Cell Carcinoma (MCC) | ADU-S100 | 2 of 4 (50%) MCC patients across two trials had objective responses, compared to 8% in non-MCC patients. | [13] |
| PD-(L)1-refractory MCC | ADU-S100 + Spartalizumab | Cancer cells decreased from 70% to 49% of TME; T cells increased from 18% to 36%; cancer-specific T cells increased 2.4-fold. | [13] |
Key Experimental Protocols
Evaluating the efficacy and mechanism of a STING agonist requires a combination of in vitro and in vivo assays.
Protocol 1: In Vitro STING Pathway Activation Assay
This protocol describes how to assess STING activation in a cell line using RT-qPCR to measure the expression of interferon-stimulated genes (ISGs).[24][25]
Objective: To determine if a test compound (STING agonist-1) activates the STING pathway in cultured cells.
Materials:
-
THP-1 cells (human monocytic cell line) or murine embryonic fibroblasts (MEFs).
-
Cell culture medium (e.g., RPMI or DMEM with 10% FBS).
-
This compound (test compound).
-
Positive control: 2’3’-cGAMP.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, HPRT).[24][25]
-
qPCR instrument.
Methodology:
-
Cell Seeding: Seed THP-1 cells or MEFs in a 24-well plate at a density that allows them to reach ~80% confluency on the day of treatment.[25]
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 μg/mL 2’3’-cGAMP).[11] Incubate for a predetermined time (e.g., 6 hours).[25]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer’s instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.
-
RT-qPCR: Perform quantitative real-time PCR using primers for the target ISGs and the housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control. A significant upregulation of IFNB1, CXCL10, and other ISGs indicates STING pathway activation.[25]
Validation (Optional):
-
Western Blot: Analyze cell lysates by Western blot to detect the phosphorylation of STING, TBK1, and IRF3, which are direct markers of pathway activation.[11][24]
Protocol 2: In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a STING agonist in a mouse model.[17][23]
Objective: To assess the ability of this compound to inhibit tumor growth and modulate the tumor immune microenvironment in vivo.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma).
-
This compound formulated for in vivo administration (intratumoral or systemic).
-
Calipers for tumor measurement.
-
Materials for tissue harvesting and processing for flow cytometry and/or histology.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 cells) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound monotherapy, this compound + anti-PD-1).
-
Administration: Administer the treatment as per the study design (e.g., intratumoral injections every 3-4 days for 3 doses).
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study (or at an intermediate timepoint), euthanize a cohort of mice.
-
Tumor Analysis: Excise tumors and process them to create single-cell suspensions. Analyze the immune cell populations (CD8+ T cells, NK cells, DCs, macrophages) by flow cytometry.[22]
-
Spleen/Lymph Node Analysis: Analyze splenocytes or cells from tumor-draining lymph nodes to assess systemic immune activation and the presence of tumor-specific T cells.[17]
-
Cytokine Analysis: Measure cytokine levels in tumor homogenates or serum.
-
-
Data Analysis: Plot tumor growth curves and compare survival between groups. Statistically analyze the differences in immune cell populations and cytokine levels.
Caption: A typical experimental workflow for preclinical evaluation of a STING agonist.
Combination Therapies: The Path to Clinical Success
Given the modest efficacy of STING agonist monotherapy in early clinical trials, the focus has shifted to combination strategies.[5][18] The rationale is to pair the pro-inflammatory "on-switch" of a STING agonist with therapies that can sustain and enhance the resulting immune attack.
-
Immune Checkpoint Inhibitors (ICIs) : This is the most explored combination. STING activation can increase the infiltration of T cells and upregulate PD-L1 expression in the TME.[12] Combining a STING agonist with an anti-PD-1 or anti-PD-L1 antibody can then prevent the exhaustion of these newly recruited T cells, leading to a more potent and durable anti-tumor response.[6][12] Clinical data for the MK-1454 and pembrolizumab combination support this synergistic effect.[1][19]
-
Chemotherapy and Radiation : DNA-damaging therapies like chemotherapy and radiation can cause the release of tumor cell DNA into the cytoplasm, naturally activating the cGAS-STING pathway.[16][26] Combining these treatments with an exogenous STING agonist can amplify this signal, further enhancing the immunogenic cell death and subsequent anti-tumor immune response.[18][22]
-
Adoptive Cell Therapy (ACT) : STING agonists can improve the trafficking and persistence of engineered T cells (e.g., CAR-T) in the TME, potentially overcoming a major hurdle for ACT in solid tumors.[14][27]
Challenges and Future Directions
Despite the strong preclinical rationale, the clinical translation of STING agonists has faced hurdles.[12]
-
Limited Efficacy : First-generation CDN agonists have shown poor stability, limited cell permeability, and modest clinical activity, especially as monotherapies.[12][16]
-
Delivery : Intratumoral injection is effective for accessible tumors but impractical for metastatic disease. Systemic delivery of early agonists was hampered by instability and potential for systemic toxicity.[2]
-
Resistance : Tumors can develop resistance through mechanisms like the downregulation of STING expression.[28]
Future research is focused on overcoming these challenges through:
-
Next-Generation Agonists : Development of more potent, stable, non-CDN small molecules (like SNX281) suitable for systemic (intravenous) administration.[1][21]
-
Novel Delivery Systems : Utilizing nanoparticles, antibody-drug conjugates (ADCs), and other nanotechnologies to specifically target STING agonists to the TME, enhancing local efficacy while minimizing systemic side effects.[2][12]
-
Identifying Biomarkers : Finding biomarkers to select patients most likely to respond to STING-targeted therapies.
Conclusion
STING agonists are a promising class of immunotherapeutic agents with the potential to fundamentally reshape the tumor microenvironment.[5] By activating a powerful innate immune response, they can drive the infiltration and activation of cytotoxic T cells and other effector cells, turning immunologically inert tumors into targets for the immune system. While early clinical results have been mixed, the field is rapidly evolving. The development of potent, systemically delivered next-generation agonists and the rational design of combination therapies hold the key to unlocking the full therapeutic potential of STING activation in the fight against cancer.[18][29]
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oajournals.fupress.net [oajournals.fupress.net]
- 5. STING Agonists as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer [cell-stress.com]
- 15. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. scilit.com [scilit.com]
- 21. 1stoncology.com [1stoncology.com]
- 22. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer [pubmed.ncbi.nlm.nih.gov]
- 23. STING agonist and IDO inhibitor combination therapy inhibits tumor progression in murine models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
An In-depth Technical Guide to STING Agonist-1 for the Induction of Type I Interferon Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STING agonist-1, a potent inducer of type I interferon (IFN) production. This document details the underlying signaling pathways, quantitative efficacy data, and detailed experimental protocols for the evaluation of this compound, intended to serve as a valuable resource for researchers in immunology and drug development.
Introduction to the STING Pathway and this compound
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response.[2][3]
This compound, also known as diABZI, is a synthetic, non-cyclic dinucleotide small molecule that directly binds to and activates the STING protein.[4][5][6][7] Its potent activity in both human and murine cells has positioned it as a valuable tool for research and a promising candidate for therapeutic development in oncology and infectious diseases.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to this cytosolic dsDNA. This binding event triggers a conformational change in cGAS, activating its enzymatic activity to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[8]
cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][9]
Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, primarily IFN-β, driving their transcription.[8] The secreted type I interferons can then act in an autocrine or paracrine manner to induce the expression of a wide array of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate immune responses.
Quantitative Data on this compound Efficacy
The potency of this compound (diABZI) in inducing type I interferon production has been quantified across various cell types. The half-maximal effective concentration (EC50) is a common metric used to express the concentration of the agonist required to elicit 50% of the maximal response.
| Agonist | Cell Type | Species | Assay | EC50 | Reference(s) |
| This compound (diABZI) | Peripheral Blood Mononuclear Cells (PBMCs) | Human | IFN-β Secretion | 130 nM | [5][6][7][8] |
| This compound (diABZI) | THP-1 Dual Cells | Human | IRF Reporter Activation | 13 nM | [4] |
| This compound (diABZI) | Splenocytes | Murine | IFN-β Secretion | 186 nM | [5][6][7] |
| This compound (diABZI) | RAW264.7 Cells | Murine | IRF Reporter Activation | Similar potency to human cells | [4] |
| diABZI-amine | THP1-Dual Reporter Cells | Human | IRF Reporter Activation | 0.144 nM | [10][11] |
| diABZI-amine | Murine Splenocytes | Murine | IFN-β ELISA | 0.17 µM | [10][11] |
| diABZI STING agonist-2 | Human PBMCs | Human | IFN-β Secretion | 3.1 µM | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using Ficoll-Paque density gradient centrifugation. The human monocytic cell line THP-1 is also a suitable model and should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Seed cells in 96-well plates at a density of 1 x 10^5 cells per well.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the agonist in culture medium to achieve the desired final concentrations. Add the diluted agonist to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
Quantification of IFN-β Protein by ELISA
-
Sample Collection: After the 24-hour incubation period, centrifuge the cell plates and collect the supernatant.
-
ELISA Procedure: Use a commercially available human or murine IFN-β ELISA kit. Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody and streptavidin-HRP, and adding the substrate for color development.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the provided IFN-β standards and calculate the concentration of IFN-β in the samples.[3][13]
Quantification of IFN-β mRNA by RT-qPCR
-
RNA Extraction: After treatment with this compound, lyse the cells and extract total RNA using a commercially available RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green-based qPCR master mix. Use primers specific for IFN-β and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Human IFN-β Forward Primer: 5'-GCTTGGATTCCTACAAAGAAGCA-3'
-
Human IFN-β Reverse Primer: 5'-ATAGATGGTCAATGCGGCGTC-3'
-
-
Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated control cells.[1][14]
References
- 1. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diABZI this compound | STING agonist | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. diABZI STING Agonist-2 - Biochemicals - CAT N°: 34088 [bertin-bioreagent.com]
- 13. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Activation of TBK1 and IRF3 by STING Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. Activation of STING leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. This guide provides an in-depth overview of the activation of TBK1 and IRF3 by a specific STING agonist, referred to here as "STING agonist-1" (diABZI).
This compound: Mechanism of Action
This compound is a potent, non-nucleotide-based small molecule activator of the STING pathway. Unlike natural STING ligands such as cyclic GMP-AMP (cGAMP), this compound directly binds to the STING protein, inducing a conformational change that leads to its activation. This activation occurs independently of the cGAS enzyme, which is typically required to produce cGAMP in response to cytosolic DNA.
Upon binding of this compound, STING traffics from the endoplasmic reticulum (ER) to the Golgi apparatus. This translocation is a crucial step for the recruitment and activation of TBK1. At the Golgi, STING oligomerizes, providing a scaffold for the binding and autophosphorylation of TBK1. Activated TBK1 then phosphorylates STING itself, creating a docking site for IRF3. Subsequently, TBK1 phosphorylates IRF3, leading to its dimerization and nuclear translocation, ultimately resulting in the transcription of IFN-I and other target genes.
Quantitative Data for this compound (diABZI)
The following tables summarize the quantitative data for this compound (diABZI) collated from various sources.
| Parameter | Species | Value | Assay | Reference |
| EC50 | Human | 130 nM | IFN-β Induction in PBMCs | [1][2] |
| EC50 | Mouse | 186 nM | STING Activation | [3][4] |
| EC50 | Human | 0.144 ± 0.149 nM | IRF-inducible luciferase reporter (THP1-Dual cells) | [5] |
| EC50 | Mouse | 0.17 ± 6.6 µM | IFN-β ELISA (primary splenocytes) | [5] |
| In vivo Half-life | Mouse | 1.4 h | Pharmacokinetic analysis | [2][3] |
Signaling Pathway Diagram
Caption: this compound activates STING, leading to TBK1 and IRF3 phosphorylation.
Experimental Protocols
Western Blotting for Phosphorylated TBK1 and IRF3
This protocol outlines the detection of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) in cell lysates following treatment with this compound.
Materials:
-
Cells of interest (e.g., THP-1 monocytes, PBMCs)
-
This compound (diABZI)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time (e.g., 1-6 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cellular Thermal Shift Assay (CETSA) for STING Target Engagement
CETSA is used to verify the direct binding of this compound to the STING protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cells expressing STING
-
This compound (diABZI)
-
PBS
-
Lysis buffer (without detergents) supplemented with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble STING protein at each temperature by Western blotting. Increased STING protein in the supernatant at higher temperatures in the presence of this compound indicates target engagement.
Cytokine Profiling Assay (ELISA)
This protocol measures the secretion of IFN-β from cells treated with this compound.
Materials:
-
Cells capable of producing IFN-β (e.g., PBMCs, THP-1 cells)
-
This compound (diABZI)
-
Cell culture medium
-
IFN-β ELISA kit
-
96-well plate reader
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and treat with a dose-response of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-β in each sample based on a standard curve.
Experimental Workflow Diagrams
Caption: Workflow for detecting phosphorylated TBK1 and IRF3 via Western blot.
Caption: Workflow for confirming STING target engagement using CETSA.
Conclusion
This compound (diABZI) is a powerful tool for activating the STING pathway, leading to the robust phosphorylation of TBK1 and IRF3 and the subsequent induction of a type I interferon response. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of STING activation. The provided diagrams visually summarize the key signaling events and experimental procedures, facilitating a deeper understanding of the underlying mechanisms.
References
Preclinical Research on STING Agonist-1 in Oncology: A Technical Guide
This technical guide provides an in-depth overview of the preclinical research on STING (Stimulator of Interferon Genes) agonists, with a focus on a representative compound designated "STING agonist-1," in the field of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, preclinical efficacy, and experimental methodologies associated with this class of immunotherapeutic agents.
Introduction to STING Agonists in Oncology
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, including cancer cells.[1][2][3] Activation of STING, a transmembrane protein in the endoplasmic reticulum, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][4] This, in turn, stimulates a robust anti-tumor immune response by activating dendritic cells (DCs), promoting the cross-priming of tumor antigen-specific CD8+ T cells, and recruiting various immune cells into the tumor microenvironment (TME).[5][6] STING agonists are molecules designed to artificially activate this pathway, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[7]
Profile of this compound
For the purpose of this guide, "this compound" will be a representative small molecule agonist, such as diABZI this compound, which has been shown to be a potent activator of both murine and human STING.[8][9] These agonists are designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), but often with improved stability and cell permeability.[10] The primary mechanism of action involves binding directly to the STING protein, inducing a conformational change that triggers downstream signaling.[7]
Mechanism of Action
Upon administration, this compound enters tumor cells or tumor-infiltrating immune cells, such as dendritic cells. It binds to the STING protein, leading to its activation. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[5][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α and IFN-β).[5] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][4] This cascade initiates a powerful anti-tumor immune response.[12]
Caption: STING Signaling Pathway Activation by this compound.
Preclinical Efficacy Data
Preclinical studies have demonstrated the potent anti-tumor activity of STING agonists in various cancer models. The data below is a representative summary from multiple studies on compounds analogous to "this compound".
In Vitro Activity
| Cell Line | Assay Type | Readout | Result (EC50/IC50) | Reference |
| THP-1 (Human Monocytes) | IFN-β Induction | ELISA | ~50 nM | [1] |
| B16-F10 (Murine Melanoma) | Apoptosis Assay | Flow Cytometry | ~1 µM | [13] |
| MC38 (Murine Colon Adenocarcinoma) | Apoptosis Assay | Caspase-Glo 3/7 | ~1.5 µM | [1] |
| Human PBMCs | Cytokine Release | Luminex | IFN-γ, TNF-α induction | [6] |
In Vivo Monotherapy Efficacy
| Tumor Model | Mouse Strain | Dosing (Route, Schedule) | Outcome | Reference |
| MC38 Colon Carcinoma | C57BL/6 | 25 µg (Intratumoral, 3 doses, 3 days apart) | 75% of mice tumor-free | [1] |
| B16-F10 Melanoma | C57BL/6 | 100 µg (Intratumoral, 3 doses, 3 days apart) | 37.5% complete response | [1] |
| 4T1 Breast Cancer | BALB/c | 50 µg (Intratumoral, every 3 days for 2 weeks) | Significant tumor growth inhibition | [14] |
| A20 Lymphoma | BALB/c | 50 µg (Intratumoral, twice a week for 2 weeks) | Tumor regression dependent on host STING expression | [13] |
In Vivo Combination Therapy Efficacy
| Tumor Model | Combination Agent | Dosing (Route, Schedule) | Outcome | Reference |
| 4T1 Breast Cancer | Anti-PD-L1 (Atezolizumab) | STINGa: 50 µg (i.t.), αPD-L1: 10 mg/kg (i.p.) | Synergistic tumor growth inhibition | [14] |
| B16-F10 Melanoma | Anti-PD-1 | STINGa: 50 µg (i.t.), αPD-1: 200 µg (i.p.) | Enhanced tumor regression and survival | [6] |
| A20 Lymphoma | Anti-GITR + Anti-PD-1 | STINGa: 50 µg (i.t.), αGITR/αPD-1: 200 µg (i.p.) | 50% of mice cured of distant tumors | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical findings. Below are representative protocols for key experiments involving STING agonists.
In Vitro IFN-β Induction Assay in THP-1 Cells
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 1x10^5 THP-1 cells per well in a 96-well plate and differentiate into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: Replace the medium with fresh RPMI-1640 and add serial dilutions of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.
-
ELISA: Quantify the concentration of human IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and determine the EC50 value using a non-linear regression curve fit.
In Vivo Murine Tumor Model Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of a STING agonist.
-
Animal Models: Use 6-8 week old female C57BL/6 mice. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Formation: When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration: For intratumoral injection, administer this compound (e.g., 25 µg in 50 µL PBS) directly into the tumor. For combination therapies, administer checkpoint inhibitors (e.g., anti-PD-1 antibody at 10 mg/kg) via intraperitoneal injection on a specified schedule. The vehicle group should receive the corresponding buffer.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The primary endpoint may be tumor growth inhibition or complete tumor regression. Mice may be euthanized when tumors exceed a certain size (e.g., 2000 mm³) or at the end of the study period.
-
Immunological Memory: Mice that achieve complete tumor regression can be re-challenged with the same tumor cells on the contralateral flank to assess for the development of long-term anti-tumor immunity.[1][7]
Immunophenotyping by Flow Cytometry
-
Sample Preparation: At the study endpoint, excise tumors and spleens. Mechanically dissociate tumors and digest with a solution containing collagenase and DNase to create a single-cell suspension. Prepare splenocytes by mechanical dissociation.
-
Staining: Stain single-cell suspensions with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80).
-
Intracellular Staining: For intracellular targets like Granzyme B or IFN-γ, use a fixation and permeabilization kit according to the manufacturer's protocol before staining.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the proportions and activation status of different immune cell populations within the tumor and spleen.
Conclusion
This compound represents a promising class of immuno-oncology agents with a well-defined mechanism of action. Preclinical data strongly support its potential to induce robust, T-cell-mediated anti-tumor immunity, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of STING agonists for cancer therapy. Further research will be critical to optimize dosing, delivery methods, and combination strategies to maximize the clinical benefit of these potent immune activators.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1stoncology.com [1stoncology.com]
- 8. ADU-S100 News - LARVOL Sigma [sigma.larvol.com]
- 9. sanbio.nl [sanbio.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. ashpublications.org [ashpublications.org]
- 14. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of STING Agonist-1 (diABZI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response. This pathway has emerged as a promising target for cancer immunotherapy and antiviral therapies.[1][2] diABZI (dimeric amidobenzimidazole) is a novel, potent, non-cyclic dinucleotide (non-CDN) STING agonist that has demonstrated significant therapeutic potential due to its ability to be administered systemically and elicit robust anti-tumor and antiviral activity.[3][4]
Unlike endogenous CDN ligands such as cGAMP, diABZI represents a different chemical class with improved physicochemical properties, including enhanced bioavailability.[3] It activates STING by binding to the cGAMP binding pocket, inducing a conformational change that triggers downstream signaling.[5] However, structural studies suggest that diABZI activates STING while maintaining an open conformation of the STING dimer's "lid" region, in contrast to the closed conformation induced by cGAMP.[3] This technical guide provides an in-depth overview of the biological activity of diABZI, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of diABZI across various experimental systems.
Table 1: In Vitro STING Activation and Potency
| Parameter | Cell Line/System | Species | Value | Reference(s) |
| EC50 (STING Activation) | Human PBMCs (IFNβ secretion) | Human | 130 nM | [5][6][7][8] |
| EC50 (STING Activation) | Mouse cells | Mouse | 186 nM | [5][7][8] |
| EC50 (IRF Reporter) | THP1-Dual cells | Human | 0.013 µM (13 nM) | [9] |
| EC50 (IFN-I Production) | THP1-Dual cells (diABZI-amine) | Human | 0.144 ± 0.149 nM | [10] |
| EC50 (IFN-I Production) | THP1-Dual cells (diABZI-V/C-DBCO) | Human | 1.47 ± 1.99 nM | [10] |
| EC50 (IFNβ Secretion) | Murine Splenocytes (diABZI-amine) | Mouse | 0.17 ± 6.6 µM | [11] |
| EC50 (IFNβ Secretion) | Murine Splenocytes (diABZI-V/C-DBCO) | Mouse | 7.7 ± 0.05 µM | [11] |
Table 2: In Vitro Antiviral Activity
| Virus | Cell Line | Parameter | Value | Reference(s) |
| Parainfluenza Virus 3 (PIV3) | Hep2 cells | IC50 | 0.01 µM | [9] |
| Human Rhinovirus 16 (HRV16) | H1-HeLa cells | IC50 | 1.14 µM | [9] |
| SARS-CoV-2 | Calu-3 cells | Inhibition | ~1000-fold reduction in viral RNA at 1 µM | [12] |
| SARS-CoV-2 (B.1.351 variant) | In vivo (K18-hACE2 mice) | Protection | Protection from weight loss and reduced viral load | [12] |
| Human Parainfluenza Virus & Rhinovirus | Cultured cells | Inhibition | diABZI inhibits replication |
Table 3: In Vivo Antitumor Efficacy
| Tumor Model | Mouse Strain | Dosing Regimen | Key Outcomes | Reference(s) |
| CT-26 Colorectal Tumor | BALB/c | 1.5 mg/kg, IV (days 1, 4, 8) | Significant tumor growth inhibition; 8/10 mice tumor-free on day 43 | [7][8] |
| CT-26 Colorectal Tumor | BALB/c | 3 mg/kg, IV | Half-life of 1.4 hours | [7][13] |
| Mel526 Melanoma | NCG | 0.1 µM, intratumoral (every 2 days) | Significantly suppressed tumor growth, especially in combination with TCR-T cells | [2] |
| KP4662 Lung Cancer | C57BL/6J | 1.5 mg/kg, IV | Increased 18F-FDG uptake in lymphoid tissues, indicating immune activation | |
| EO771 Mammary Tumor | C57BL/6 | 0.009 µmol/mouse, systemic | Significant reduction in tumor size and prolonged survival (polymer-conjugated diABZI) | [10] |
Signaling Pathways and Mechanisms of Action
diABZI activates the STING pathway, leading to a cascade of downstream signaling events that culminate in the production of type I interferons and other pro-inflammatory cytokines. This response is central to its antitumor and antiviral effects.
STING Signaling Pathway Activated by diABZI
Caption: diABZI binds to and activates STING on the ER, leading to the phosphorylation of TBK1 and subsequent activation of IRF3 and NF-κB transcription factors. This results in the production of type I interferons and pro-inflammatory cytokines, driving the immune response.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of diABZI.
Western Blot for STING Pathway Activation
This protocol is for assessing the phosphorylation of key proteins in the STING signaling pathway.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., THP-1 monocytes, C32 melanoma cells) to 70-80% confluency.[14][15]
-
Treat cells with diABZI at the desired concentrations and time points.
-
Aspirate the culture medium and wash the cells once with ice-cold 1X PBS.
-
Lyse the cells by adding ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[14]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA Protein Assay Kit.[15][16]
b. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4X SDS sample buffer to 30-50 µg of protein lysate.[17]
-
Boil the samples at 95-100°C for 5 minutes.[14]
-
Load the samples onto a 4-20% Tris-glycine SDS-PAGE gel.[16]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[15][16]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-STING (Ser366)
-
STING
-
Phospho-TBK1/NAK (Ser172)
-
TBK1/NAK
-
Phospho-IRF-3 (Ser396)
-
IRF-3
-
β-Actin (as a loading control)
-
-
Wash the membrane three times for 5-10 minutes each with TBST.[14][18]
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[18]
d. Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[18]
-
Visualize the protein bands using a chemiluminescence imaging system.[18]
Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
This protocol is for quantifying the mRNA levels of IFN-β, IL-6, and CXCL10.
a. RNA Isolation and cDNA Synthesis:
-
Treat cells as described in the Western Blot protocol.
-
Isolate total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.[19]
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[20]
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[20]
b. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
cDNA template (10 ng)
-
Forward and reverse primers (0.4 µM each)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Use the following primer sequences (human):
-
IFN-β: (Forward/Reverse sequences to be obtained from relevant literature, e.g.,[21])
-
IL-6: (Forward/Reverse sequences to be obtained from relevant literature, e.g.,[19])
-
CXCL10: Forward 5′-ACCACAAGCACCAAAGCA-3′ and Reverse 5′-GGTAGCGGTCAAAGCTGA-3′[22]
-
GAPDH (housekeeping gene): (Forward/Reverse sequences to be obtained from relevant literature, e.g.,[19])
-
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
c. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (e.g., GAPDH).[19]
LDH Cytotoxicity Assay
This protocol is for quantifying diABZI-induced cytotoxicity using the CytoTox 96® Non-Radioactive Cytotoxicity Assay.[23][24][25]
Caption: Workflow for the LDH cytotoxicity assay to measure cell death induced by diABZI.
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of diABZI in a CT-26 colon carcinoma mouse model.
a. Animal Model and Tumor Implantation:
-
Use 6-8 week old female BALB/c mice.[22]
-
Subcutaneously inject 2 x 105 CT-26 cells into the flank of each mouse.[26]
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (width2 x length)/2.
-
When tumors reach a mean volume of approximately 100 mm3, randomize the mice into treatment groups (n=10 per group).[22]
b. diABZI Formulation and Administration:
-
Prepare diABZI for intravenous (IV) injection by dissolving it in a suitable vehicle, such as 40% PEG400 in saline.[18]
-
Administer diABZI at a dose of 1.5 mg/kg via IV injection.[8]
-
The treatment schedule can be, for example, on days 1, 4, and 8 after randomization.[8]
-
The control group should receive the vehicle only.
c. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the mice.
-
The primary endpoints are tumor growth inhibition and overall survival.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Logical Relationships in diABZI's Biological Activity
The antitumor activity of diABZI is a multi-step process that begins with the direct activation of the STING pathway and culminates in a robust, adaptive immune response against the tumor.
Caption: Logical flow of diABZI's anti-tumor activity, from initial STING activation to the generation of a tumor-specific T-cell response.
Conclusion
diABZI is a potent STING agonist with a distinct chemical structure and mechanism of action compared to endogenous ligands. Its ability to be administered systemically and induce a robust, durable anti-tumor immune response, as well as its broad antiviral activity, makes it a highly promising therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and harness the therapeutic potential of STING pathway activation. Further research will continue to elucidate the full range of diABZI's biological activities and optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. protocols.io [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. biorxiv.org [biorxiv.org]
- 17. ptglab.com [ptglab.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
- 23. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. In Vivo Antitumor Effect against Murine Cells of CT26 Colon Cancer and EL4 Lymphoma by Autologous Whole Tumor Dead Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Biology of STING Agonist Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural and molecular mechanisms governing the interaction between the Stimulator of Interferon Genes (STING) protein and its agonists. Understanding this binding is critical for the development of novel immunotherapies for cancer and infectious diseases.
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP (cGAMP) synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of infection or cellular damage.[1] Upon binding to double-stranded DNA (dsDNA), cGAS becomes activated and synthesizes the second messenger 2'3'-cGAMP.[2] This cyclic dinucleotide (CDN) then binds to the STING protein, which is a homodimer anchored in the membrane of the endoplasmic reticulum (ER).[2][3]
Agonist binding triggers a significant conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an effective immune response.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of STING binding with and phosphorylation by TBK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for STING Agonist-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response. Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for anti-viral and anti-tumor immunity. Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy and vaccine development. STING agonists are molecules that can activate this pathway, leading to enhanced immune responses against tumors.
This document provides a detailed protocol for the in vitro characterization of "STING agonist-1," a small molecule activator of the STING pathway. The described assays are designed to be conducted in human monocytic cell lines, such as THP-1, which endogenously express the necessary components of the STING signaling cascade. The primary readouts for STING activation will be the quantification of IFN-β secretion and the use of a reporter gene assay.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. This dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its conformational change and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for this compound In Vitro Assay
The following diagram outlines the general workflow for assessing the in vitro activity of this compound. The protocol includes cell seeding, compound treatment, and subsequent analysis of STING pathway activation through a reporter gene assay or by measuring cytokine secretion.
Caption: In vitro assay workflow for this compound.
Data Presentation: In Vitro Activity of STING Agonists
The following table summarizes the in vitro activity of various STING agonists, including representative data that could be obtained for "this compound". This allows for a clear comparison of potencies across different compounds and cell types.
| STING Agonist | Cell Line | Assay Readout | EC50 | Reference |
| This compound | THP-1 | IFN-β Induction | 6.6 µM | [1] |
| 2'3'-cGAMP | THP-1 | IFN-β Induction | 124 µM | [2] |
| 2'3'-cGAMP | Human PBMCs | IFN-β Induction | ~70 µM | [2] |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | IFN-β Induction | 39.7 µM | [2] |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | IFN-β Induction | 10.5 µM | [2] |
| SNX281 | THP-1 | IFN-β Induction | 6.6 µM | [1] |
| SNX281 | HEK293T (WT STING) | IRF3 Reporter | 1.1 ± 0.63 µM | [1] |
| SNX281 | HEK293T (HAQ STING) | IRF3 Reporter | 1.7 ± 0.53 µM | [1] |
Experimental Protocols
Materials and Reagents
-
Cell Line: THP-1 cells (human monocytic cell line) or THP-1 reporter cell line (e.g., IRF-Lucia™ THP-1).
-
This compound: Provided as a solid.
-
Positive Control: 2'3'-cGAMP.
-
Cell Culture Media: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin/Streptomycin.
-
Assay Medium: RPMI 1640 supplemented with 1% FBS, 1% Penicillin/Streptomycin.
-
DMSO: Cell culture grade.
-
96-well white, clear-bottom tissue culture plates.
-
Reagents for readout:
-
For Reporter Gene Assay: Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
For Cytokine Measurement: Human IFN-β ELISA kit.
-
Protocol for this compound In Vitro Assay using THP-1 Reporter Cells
This protocol describes the use of a THP-1 cell line containing a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).
2.1. Cell Seeding [3]
-
Culture THP-1 reporter cells in growth medium until they reach a density of 0.5 - 2 x 10^6 cells/mL.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in assay medium.
-
Seed the cells at a density of approximately 40,000 cells per well in 75 µL of assay medium into a 96-well white, clear-bottom plate.
-
Leave a few wells empty for background luminescence determination (cell-free controls).
2.2. Preparation of this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a 4-fold concentrated serial dilution of this compound in assay medium. For example, if the final desired highest concentration is 100 µM, prepare a 400 µM solution and serially dilute from there.
2.3. Cell Treatment [3]
-
Add 25 µL of the diluted this compound to the respective wells containing cells. The final volume in each well will be 100 µL.
-
Add 25 µL of assay medium to unstimulated control wells.
-
Add 100 µL of assay medium to the cell-free control wells.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
2.4. Luciferase Assay [3]
-
After the 24-hour incubation, prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Gently rock the plate at room temperature for approximately 15-30 minutes to ensure cell lysis and substrate mixing.
-
Measure the luminescence using a luminometer.
2.5. Data Analysis [3]
-
Subtract the average background luminescence (from cell-free control wells) from the luminescence readings of all other wells.
-
Calculate the fold induction of the luciferase reporter by dividing the luminescence value of the treated wells by the average luminescence of the unstimulated control wells.
-
Plot the fold induction against the concentration of this compound and determine the EC50 value using a non-linear regression analysis.
Protocol for Measuring IFN-β Secretion by ELISA
This protocol can be used with wild-type THP-1 cells or other suitable cell types.
3.1. Cell Seeding and Treatment
-
Follow steps 2.1 to 2.3 as described above, using wild-type THP-1 cells.
3.2. Supernatant Collection
-
After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.
3.3. IFN-β ELISA
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This will typically involve adding the supernatants to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
3.4. Data Analysis
-
Generate a standard curve using the provided IFN-β standards.
-
Determine the concentration of IFN-β in each supernatant sample by interpolating from the standard curve.
-
Plot the IFN-β concentration against the concentration of this compound and determine the EC50 value using a non-linear regression analysis.
Conclusion
The provided protocols and resources offer a comprehensive guide for the in vitro characterization of this compound. By employing these assays, researchers can effectively determine the potency and efficacy of this compound in activating the STING pathway, providing valuable data for drug development and immunology research. The use of both reporter gene assays and direct cytokine measurements will yield a robust and reliable assessment of STING agonist activity.
References
Flow cytometry analysis of immune cells after "STING agonist-1" treatment
Here are the detailed Application Notes and Protocols for the flow cytometry analysis of immune cells following treatment with "STING agonist-1".
Application Notes: Immune Cell Profiling after this compound Treatment
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[1][2] Activation of the STING pathway triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for orchestrating a robust anti-tumor immune response.[3][4] STING agonists, such as the designated "this compound," are a class of immunotherapeutic agents designed to pharmacologically activate this pathway.[5] Intratumoral administration of STING agonists can remodel the tumor microenvironment (TME), enhance antigen presentation, and promote the activation and infiltration of various immune cells, leading to tumor regression.[4][6] Flow cytometry is an indispensable tool for quantifying the complex cellular changes within the TME and draining lymph nodes following treatment with this compound.
Mechanism of Action: The cGAS-STING Pathway
The canonical STING pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) present in the cytoplasm.[7][8] This binding activates cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[9] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[4] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][9] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8] TBK1 subsequently phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][10] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding for type I IFNs (e.g., IFN-β).[7][9] This cascade bridges the innate and adaptive immune systems, ultimately leading to enhanced T cell activation and anti-tumor immunity.[8]
Caption: The cGAS-STING signaling pathway activated by this compound.
Expected Immunological Outcomes of this compound Treatment
Treatment with STING agonists leads to significant and measurable changes in the composition and activation status of immune cells.
-
Dendritic Cells (DCs): STING activation promotes the maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86, and MHC class II molecules.[3][11] This enhances their ability to present tumor antigens to T cells, particularly promoting cross-priming of CD8+ T cells by Batf3-lineage DCs.[4][12]
-
T Cells: A primary goal of STING agonist therapy is to increase the infiltration and activation of cytotoxic CD8+ T cells within the tumor.[4][13] Studies show an expansion of total T cell populations (both CD4+ and CD8+) and an increase in activated (CD69+) and effector T cells post-treatment.[12][13] However, direct activation of the STING pathway in T cells may also negatively affect their function, a factor to consider in therapeutic strategies.[14]
-
Natural Killer (NK) Cells: STING agonists can facilitate the infiltration of NK cells into the tumor.[13] These cells are crucial for direct tumor cell lysis. However, some studies suggest that STING-induced regulatory B cells may compromise NK cell function.[15]
-
Myeloid Cells: STING agonist treatment significantly impacts myeloid cell populations. It can drive the recruitment of monocytic lineage cells and promote their differentiation towards a pro-inflammatory M1 macrophage phenotype while reducing macrophages with a pro-tumor profile.[1][16][17]
Quantitative Data Summary
The following tables summarize quantitative changes in immune cell populations observed in preclinical models after STING agonist treatment, as measured by flow cytometry.
Table 1: Changes in T Cell Populations
| Cell Type | Model / Treatment | Change Observed | Source |
|---|---|---|---|
| Total T Cells (CD3+) | Merkel Cell Carcinoma (Human) | ~2-fold increase (from 18% to 36% of TME) | [13] |
| Activated CD8+ T Cells (CD69+/CD62L−) | Ovarian Cancer (Mouse) | Significant increase in percentage | [12] |
| PD-1+ CD8+ T Cells | Ovarian Cancer (Mouse) | Significant increase in percentage | [12] |
| Cancer-Specific CD8+ T Cells | Merkel Cell Carcinoma (Human) | Expanded from 0.39% to 0.93% of TME |[13] |
Table 2: Changes in Dendritic and Myeloid Cell Populations
| Cell Type | Model / Treatment | Change Observed | Source |
|---|---|---|---|
| Migratory cDC1 (XCR1+) | B16 Melanoma (Mouse) / ADU-S100 | Significant increase in draining lymph nodes | [16] |
| Migratory cDC2 (CD172+) | B16 Melanoma (Mouse) / ADU-S100 | Significant increase in draining lymph nodes | [16] |
| CD103+ DCs | Ovarian Cancer (Mouse) | Significant increase in percentage | [12] |
| Ly6Chi Monocytes | B16 Melanoma (Mouse) / ADU-S100 | Significant increase in draining lymph nodes | [16] |
| M1 Macrophages | Pancreatic Cancer (Mouse) / D166 | Promoted polarization towards M1 phenotype |[1] |
Experimental Protocols
This section provides a detailed protocol for the analysis of tumor-infiltrating lymphocytes (TILs) and other immune cells from a mouse tumor model treated with this compound.
Overall Experimental Workflow
Caption: Standard workflow for flow cytometry analysis post-STING agonist treatment.
Materials and Reagents
-
Reagents: this compound, Vehicle control (e.g., PBS, DMSO), Collagenase Type IV, DNase I, Red Blood Cell (RBC) Lysis Buffer, Phosphate-Buffered Saline (PBS), FACS Buffer (PBS + 2% FBS + 1mM EDTA).
-
Antibodies: A panel of fluorescently-conjugated antibodies. See Table 3 for a recommended panel.
-
Supplies: GentleMACS Dissociator and C Tubes (or similar), 70 µm cell strainers, 5 mL FACS tubes, refrigerated centrifuge, multi-parameter flow cytometer.
Table 3: Recommended Antibody Panel for Murine TME Analysis
| Target | Fluorochrome | Cell Population(s) Identified |
|---|---|---|
| CD45 | BUV395 | All hematopoietic cells (Leukocytes) |
| Live/Dead Dye | e.g., Zombie NIR | Distinguishes live/dead cells |
| CD3ε | APC-Cy7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8α | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD11b | BV605 | Myeloid Cells (Macrophages, Monocytes, etc.) |
| CD11c | BV786 | Dendritic Cells |
| F4/80 | PE | Macrophages |
| Ly6G | FITC | Neutrophils |
| Ly6C | APC | Monocytes |
| NK1.1 | BV421 | NK Cells |
| PD-1 | BV650 | Exhausted/Activated T Cells |
| CD69 | PE-Dazzle594 | Early Activation Marker (T Cells) |
| MHC-II (I-A/I-E) | AF700 | Antigen Presenting Cells (DCs, Macrophages, B cells) |
Protocol Steps
-
Animal Treatment:
-
Implant tumor cells (e.g., 5x105 B16.F10 cells) subcutaneously into the flank of C57BL/6 mice.
-
Once tumors are established (e.g., 50-100 mm³), administer this compound intratumorally at the desired concentration. Administer vehicle to the control group.
-
Harvest tissues at desired time points (e.g., 24h, 72h, 7 days) post-treatment.[16]
-
-
Tissue Processing (Tumor):
-
Excise tumors, weigh them, and mince them into small pieces in a petri dish containing RPMI media.
-
Transfer minced tissue to a GentleMACS C Tube containing an enzyme cocktail (e.g., RPMI with Collagenase IV and DNase I).
-
Run the appropriate program on a GentleMACS Dissociator. Alternatively, incubate at 37°C for 30-45 minutes with intermittent vortexing.
-
Quench the digestion with FACS buffer and pass the suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge cells at 400 x g for 7 minutes at 4°C. Discard the supernatant.
-
(Optional) If blood contamination is high, resuspend the pellet in 1 mL of RBC Lysis Buffer and incubate for 1-2 minutes at room temperature. Quench with 10 mL of FACS buffer and centrifuge again.
-
Resuspend the final cell pellet in FACS buffer and perform a cell count.
-
-
Antibody Staining:
-
Aliquot up to 1-2 x 106 cells per FACS tube.
-
Wash cells with 2 mL of PBS and centrifuge at 400 x g for 5 minutes. Decant supernatant.
-
Resuspend cells in 100 µL of Live/Dead staining solution (prepared according to the manufacturer's protocol) and incubate for 20 minutes at room temperature, protected from light.
-
Wash cells with 2 mL of FACS buffer, centrifuge, and decant.
-
Resuspend the cell pellet in 50 µL of Fc Block (anti-CD16/32) solution to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of the surface antibody cocktail (containing all antibodies from Table 3, pre-titrated and diluted in FACS buffer).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with 2 mL of FACS buffer, centrifuging at 400 x g for 5 minutes.
-
Resuspend the final pellet in 300-500 µL of FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a properly calibrated flow cytometer, ensuring single-stain controls are run for compensation.
-
Collect a sufficient number of events (e.g., 200,000-500,000 events in the CD45+ gate).
-
Analyze the data using software like FlowJo.
-
Gating Strategy:
-
Gate on cells using FSC-A vs. SSC-A to exclude debris.
-
Create a singlet gate (FSC-H vs. FSC-A) to exclude doublets.
-
Gate on live cells using the viability dye.
-
From live singlets, gate on CD45+ cells to identify all immune cells.
-
From the CD45+ population, identify major lineages: T cells (CD3+), Myeloid cells (CD11b+), NK cells (NK1.1+), and DCs (CD11c+ MHC-IIhi).
-
Further subset these populations (e.g., gate on CD4+ and CD8+ from the CD3+ gate) to quantify changes between treatment groups.
-
-
References
- 1. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.cuni.cz [publications.cuni.cz]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning on an immune pathway in tumors could lead to their destruction | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of STING Pathway Activation by "STING agonist-1"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to assess the activation of the Stimulator of Interferator Genes (STING) pathway upon treatment with "STING agonist-1". This document includes an overview of the STING signaling cascade, protocols for sample preparation and immunoblotting, and representative data on the expected outcomes.
Introduction to the STING Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.
Upon binding of a STING agonist, such as "this compound," the STING protein, resident on the endoplasmic reticulum, undergoes a conformational change and translocates to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons and other pro-inflammatory genes.
Data Presentation: Quantitative Analysis of STING Pathway Activation
Western blot analysis allows for the semi-quantitative and quantitative assessment of protein expression and post-translational modifications, such as phosphorylation. The following tables summarize representative quantitative data obtained from densitometric analysis of Western blots from cells treated with "this compound".
Table 1: Phosphorylation of STING and TBK1 in THP-1 Cells Treated with this compound
| Treatment | Time (hours) | p-STING (Ser366) / Total STING (Fold Change) | p-TBK1 (Ser172) / Total TBK1 (Fold Change) |
| Vehicle Control | 1 | 1.0 | 1.0 |
| This compound | 0.5 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound | 1 | 5.8 ± 0.7 | 4.5 ± 0.5 |
| This compound | 2 | 4.1 ± 0.5 | 3.2 ± 0.4 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control, normalized to the total protein levels.
Table 2: Phosphorylation of IRF3 in THP-1 Cells Treated with this compound
| Treatment | Time (hours) | p-IRF3 (Ser396) / Total IRF3 (Fold Change) |
| Vehicle Control | 2 | 1.0 |
| This compound | 1 | 2.5 ± 0.3 |
| This compound | 2 | 6.2 ± 0.8 |
| This compound | 4 | 3.8 ± 0.4 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control, normalized to the total protein levels.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells are a suitable model for studying the STING pathway.
-
Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed THP-1 cells at a density of 1 x 10^6 cells/mL. Treat the cells with "this compound" at the desired concentration and for the indicated time points. A vehicle control (e.g., DMSO) should be run in parallel.
Protein Lysate Preparation
-
Harvesting Cells: After treatment, collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Rabbit anti-phospho-STING (Ser366) (1:1000)
-
Rabbit anti-STING (1:1000)
-
Rabbit anti-phospho-TBK1 (Ser172) (1:1000)
-
Rabbit anti-TBK1 (1:1000)
-
Rabbit anti-phospho-IRF3 (Ser396) (1:1000)
-
Rabbit anti-IRF3 (1:1000)
-
Mouse anti-β-Actin (1:5000) or other loading controls.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody (1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
Mandatory Visualizations
Caption: STING Signaling Pathway Activation.
Caption: Western Blot Experimental Workflow.
Application Notes and Protocols for STING Agonist-1 in In Vivo Cancer Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of STING Agonist-1 (diABZI) in preclinical in vivo cancer immunotherapy research.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. This response can initiate a robust anti-tumor immune reaction, transforming immunologically "cold" tumors into "hot" ones that are more susceptible to immune-mediated killing. STING agonists are a promising class of drugs that can activate this pathway to drive therapeutic anti-tumor immunity. This compound, also known as diABZI, is a potent, non-nucleotide small molecule agonist of STING that has demonstrated significant anti-tumor activity in various preclinical cancer models.
Mechanism of Action
This compound activates the STING pathway, leading to a cascade of downstream signaling events. Upon binding to STING, an endoplasmic reticulum-resident transmembrane protein, it induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β). Activated STING also triggers the NF-κB pathway, leading to the production of pro-inflammatory cytokines. This concerted cytokine and chemokine production enhances antigen presentation, promotes the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, and ultimately leads to tumor cell death.[1][2][3][4][5]
Caption: STING signaling pathway activated by this compound.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from various preclinical studies using this compound (diABZI).
Table 1: In Vivo Efficacy of this compound (diABZI) Monotherapy
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| CT-26 (Colon) | Intravenous | 1.5 mg/kg | Significant tumor growth inhibition and improved survival (8/10 mice tumor-free on day 43). | [6] |
| CT-26 (Colon) | Intravenous | 3 mg/kg | Systemic exposure with a half-life of 1.4 hours. | [7] |
| B16-F10 (Melanoma) | Intravenous | 2 mg/kg (administered three times) | Most significant tumor growth inhibition and survival benefit compared to lower doses. | [8] |
| 4T1 (Breast) | Subcutaneous | 2.5 mg/kg | Induced STING-dependent activation of type I IFN and pro-inflammatory cytokines. | [6] |
| CT26 (Colon) | Intratumoral | 25 or 100 µg (three times, 3 days apart) | Dose-dependent delay in tumor growth. | [9] |
Table 2: In Vivo Efficacy of this compound (diABZI) Combination Therapy
| Animal Model | Combination Agent | Administration Route | Dosage of this compound | Outcome | Reference |
| MC38-hPD-L1 | anti-PD-L1 (atezolizumab) | Subcutaneous | 0.5 mg/kg | Improved tumor growth delay compared to monotherapy. | [9] |
| Colon Cancer | anti-VEGFR2 + anti-PD-1/anti-CTLA-4 | Not specified | Not specified | Enhanced treatment efficacy compared to mono- or dual-combination therapy. | [10] |
Experimental Protocols
Preparation and Storage of this compound (diABZI)
-
Storage : Upon receipt, store this compound as a solid at -20°C. To maintain compound integrity, avoid repeated freeze-thaw cycles.[11]
-
Solubilization :
-
For in vitro studies, the compound can be dissolved in DMSO to achieve a stock concentration of up to 50 mM.[11] For cell-based assays, ensure the final DMSO concentration does not exceed 0.1-0.2% to prevent cytotoxicity.[11]
-
For in vivo studies, a common vehicle is corn oil. To prepare, first dissolve the agonist in a small amount of DMSO (e.g., 25 mg/ml stock), and then add this to corn oil and mix thoroughly. For instance, to make a 1 mL working solution, add 50 µL of a 25 mg/ml DMSO stock to 950 µL of corn oil.[7]
-
-
Stability : Prepared solutions are unstable and should be used immediately for optimal results.[7]
In Vivo Tumor Model and Treatment Protocol
This protocol provides a general framework. Specific details such as cell line, mouse strain, and tumor implantation site should be optimized for the specific cancer model.
Caption: General workflow for in vivo cancer immunotherapy studies.
1. Animal Model and Tumor Implantation:
- Select an appropriate mouse strain (e.g., BALB/c for CT26 colon carcinoma, C57BL/6 for B16-F10 melanoma).
- Culture tumor cells under sterile conditions.
- Harvest and resuspend cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
- Implant tumor cells subcutaneously into the flank of the mice.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
2. Treatment Administration:
- Randomize mice into treatment and control groups.
- Prepare this compound solution as described above.
- Administer the agonist via the desired route (intratumoral, intravenous, or subcutaneous) at the predetermined dose and schedule. For example, intravenous administration of 1.5-3 mg/kg or subcutaneous injection of 2.5 mg/kg.[6][7]
- Administer the vehicle control to the control group.
3. Monitoring and Efficacy Assessment:
- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health status throughout the study.
- Record survival data for Kaplan-Meier analysis.
4. Pharmacodynamic and Immune Response Analysis:
- At specified time points or at the end of the study, collect blood, tumors, and lymphoid organs (spleen, lymph nodes).
- Process tumors to isolate tumor-infiltrating lymphocytes (TILs).
- Analyze immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells) by flow cytometry.
- Measure cytokine levels (e.g., IFN-β, TNF-α, IL-6) in serum or tumor homogenates using ELISA or multiplex assays.
- Perform histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers) on tumor sections.
Concluding Remarks
This compound (diABZI) is a powerful tool for preclinical cancer immunotherapy research. Its ability to potently activate the STING pathway and induce a robust anti-tumor immune response makes it a valuable agent for monotherapy and combination therapy studies. The protocols and data presented here provide a foundation for researchers to design and execute meaningful in vivo experiments to further explore the therapeutic potential of STING agonism in oncology. Careful consideration of the animal model, administration route, and dosage will be crucial for obtaining reproducible and translatable results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diABZI this compound trihydrochloride | 2138299-34-8 | Benchchem [benchchem.com]
- 4. Frontiers | Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma [frontiersin.org]
- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diABZI this compound | STING agonist | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aimmuno.com [aimmuno.com]
Application Notes and Protocols: Utilizing STING Agonist-1 as a Vaccine Adjuvant in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing STING (Stimulator of Interferon Genes) Agonist-1 as a potent vaccine adjuvant in mice. The information compiled is based on preclinical research and is intended to guide the design and execution of immunological studies.
Introduction
Low antigen immunogenicity is a significant hurdle in vaccine development, often resulting in suboptimal immune responses.[1][2] Adjuvants are critical components of modern subunit vaccines, enhancing the magnitude and modulating the quality of the immune response. STING agonists have emerged as a promising class of adjuvants that activate the innate immune system, leading to robust and durable adaptive immunity.[1][2] They trigger the STING pathway, a key sensor of cytosolic DNA, which leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, thereby promoting dendritic cell maturation, antigen presentation, and the priming of T and B cells.[1][3][4]
STING agonists have been shown to induce a broad range of immune responses, including potent T helper 1 (Th1) biased cellular immunity, which is crucial for clearing intracellular pathogens and cancer cells.[5] This document outlines the mechanism of action, provides exemplary quantitative data, and details experimental protocols for leveraging STING Agonist-1 as a vaccine adjuvant in mouse models.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated when cytosolic double-stranded DNA (dsDNA) or cyclic dinucleotides (CDNs), which can be of pathogen or host origin, are sensed by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, inducing its conformational change and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3) and nuclear factor kappa B (NF-κB).[1] Phosphorylated IRF3 and NF-κB translocate to the nucleus to drive the expression of type I interferons and other inflammatory cytokines. These cytokines are critical for linking the innate and adaptive immune systems, promoting the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs), and enhancing the priming of antigen-specific T and B cells.[1][3]
Caption: The cGAS-STING signaling pathway activated by this compound.
Data Presentation: Efficacy of this compound as a Vaccine Adjuvant
The following tables summarize quantitative data from various studies demonstrating the adjuvant properties of STING agonists in mice when co-administered with a model antigen, Ovalbumin (OVA).
Table 1: Antigen-Specific Antibody Responses
| Adjuvant Group | Antigen | Mouse Strain | Route | IgG Titer (Endpoint) | IgG1 Titer (Endpoint) | IgG2a Titer (Endpoint) | Reference |
| STING Agonist (c-di-GMP) | Ovalbumin (Ova) | BALB/c | Microneedle | Significantly Higher vs. Alum | Comparable to Alum | Significantly Higher vs. Alum | [5] |
| Alum | Ovalbumin (Ova) | BALB/c | Subcutaneous | - | High | Low | [5] |
| STING Agonist (NP-cdGMP) | MPER Peptide | C57BL/6 | Subcutaneous | ~8.2-fold higher vs. soluble cdGMP | Enhanced | Enhanced | [6] |
| Soluble cdGMP | MPER Peptide | C57BL/6 | Subcutaneous | Lower | Lower | Lower | [6] |
Table 2: Antigen-Specific T-Cell Responses
| Adjuvant Group | Antigen | Mouse Strain | Assay | CD8+ T-Cell Response | CD4+ T-Cell Response | Reference |
| STING Agonist (NP-cdGMP) | Ovalbumin (OVA) | C57BL/6 | Intracellular Cytokine Staining | 4-fold greater total cytokine+ cells vs. soluble | 3-fold greater total cytokine+ cells vs. soluble | [6] |
| Soluble cdGMP | Ovalbumin (OVA) | C57BL/6 | Intracellular Cytokine Staining | Lower | Lower | [6] |
| STING Agonist (DMXAA) | Ovalbumin (Ova) | C57BL/6 | OT-I Adoptive Transfer | Robust expansion | - | [7] |
| Anti-CD40 | Ovalbumin (Ova) | C57BL/6 | OT-I Adoptive Transfer | Robust expansion | - | [7] |
| STING Agonist + KISIMA™ Vaccine | Tumor Antigen | C57BL/6J | Flow Cytometry | Enhanced frequency and effector function | Th1 polarization | [8][9] |
Table 3: Cytokine Production by Restimulated Splenocytes
| Adjuvant Group | Antigen | Mouse Strain | Th1 Cytokines (IFN-γ, IL-2) | Th2 Cytokines (IL-4, IL-5) | Reference |
| STING Agonist (c-di-GMP/c-di-AMP) | Ovalbumin (Ova) | BALB/c | Higher secretion vs. Alum | - | [5] |
| Alum | Ovalbumin (Ova) | BALB/c | Lower secretion | Predominantly Th2 biased | [5] |
| STING Agonist (DMXAA) | - | C57BL/6 | Significant induction of IFN-γ | - | [4] |
Experimental Protocols
The following are generalized protocols for evaluating this compound as a vaccine adjuvant in mice. Specific parameters such as mouse strain, antigen, STING agonist dose, and route of administration should be optimized for each study.
Protocol 1: Immunization of Mice
This protocol describes a typical immunization schedule for evaluating the adjuvant effect of this compound.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Antigen solution (e.g., Ovalbumin, 10-100 µ g/dose )
-
This compound solution (e.g., cGAMP, c-di-GMP, 1-25 µ g/dose )
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for the chosen route of administration (e.g., subcutaneous, intramuscular, intranasal)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the start of the experiment.
-
Vaccine Formulation: On the day of immunization, prepare the vaccine formulation by mixing the antigen solution with the this compound solution. Bring the final volume to 50-100 µL with sterile PBS. Prepare a control group with antigen only and another with antigen plus a known adjuvant (e.g., Alum).
-
Primary Immunization (Day 0): Administer the vaccine formulation to the mice via the desired route. For subcutaneous (s.c.) injection, the base of the tail or the flank are common sites. For intramuscular (i.m.) injection, the quadriceps muscle is typically used. For intranasal (i.n.) administration, deliver a small volume into the nares of anesthetized mice.
-
Booster Immunization (Day 14 or 21): Administer a booster immunization with the same vaccine formulation as the primary immunization.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., days 14, 28, 42) to analyze antibody responses.
-
Terminal Harvest (e.g., Day 28 or as required): Euthanize mice and harvest spleens and lymph nodes for the analysis of T-cell responses.
Caption: A typical experimental workflow for mouse immunization studies.
Protocol 2: Analysis of Humoral Immune Response by ELISA
This protocol outlines the measurement of antigen-specific antibody titers in mouse serum.
Materials:
-
96-well high-binding ELISA plates
-
Antigen for coating (e.g., Ovalbumin)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat milk in PBS-T)
-
Mouse serum samples
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the antigen (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBS-T).
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Serum Incubation: Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader. The endpoint titer is defined as the reciprocal of the highest dilution that gives an absorbance value above the background.
Protocol 3: Analysis of Cellular Immune Response by Intracellular Cytokine Staining (ICS)
This protocol is for the detection of antigen-specific cytokine-producing T-cells from splenocytes.
Materials:
-
Single-cell suspension of splenocytes
-
Antigen-specific peptide pool or recombinant protein
-
Brefeldin A
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well U-bottom plates
-
Fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice.
-
In Vitro Restimulation: Plate 1-2 x 10⁶ splenocytes per well in a 96-well plate. Stimulate the cells with the antigen-specific peptide pool (1 µg/mL) or protein (10 µg/mL) in the presence of Brefeldin A for 6 hours at 37°C.[4] Include unstimulated and positive controls (e.g., PMA/Ionomycin).
-
Surface Staining: Wash the cells and stain for surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to determine the frequency of cytokine-producing CD4+ and CD8+ T-cells.
Caption: Workflow for Intracellular Cytokine Staining (ICS) analysis.
Conclusion
This compound represents a powerful tool for enhancing vaccine immunogenicity in preclinical mouse models. By activating the innate immune system through the cGAS-STING pathway, these adjuvants can drive potent and durable Th1-biased adaptive immune responses. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their vaccine development programs. Further optimization of the dose, route of administration, and formulation will be critical for translating these promising preclinical findings into effective human vaccines.
References
- 1. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress Update on STING Agonists as Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Th1/Th2 bias of STING agonists coated on microneedles for possible use in skin allergenimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants [jci.org]
- 7. Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumour effects | bioRxiv [biorxiv.org]
- 8. Frontiers | STING Agonist Combined to a Protein-Based Cancer Vaccine Potentiates Peripheral and Intra-Tumoral T Cell Immunity [frontiersin.org]
- 9. STING Agonist Combined to a Protein-Based Cancer Vaccine Potentiates Peripheral and Intra-Tumoral T Cell Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of STING agonist-1 for Cell Culture Experiments
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of STING, a transmembrane protein residing in the endoplasmic reticulum (ER), triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4][5][6][7] This response is vital for orchestrating both innate and adaptive immunity, making the STING pathway a promising target for therapeutic intervention in oncology, infectious diseases, and autoimmune disorders.[3][8]
"STING agonist-1," with the chemical name (Z)-4-(2-chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][9][10]thiazine-6-carbimidic acid, is a potent and selective small molecule activator of the STING pathway.[9][11] Its high purity and solubility in DMSO make it a valuable tool for researchers studying innate immunity and developing novel immunotherapies.[9] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Principle of Action: The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a sensor for double-stranded DNA (dsDNA) in the cytoplasm.[2][12] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][4] cGAMP then binds directly to STING dimers on the ER membrane.[1][13] This binding event induces a conformational change in STING, leading to its translocation from the ER through the Golgi apparatus.[4][13] During this transit, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][5] Activated TBK1 phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][6] Concurrently, the STING-TBK1 axis can also activate the NF-κB signaling pathway.[2][14] Phosphorylated IRF3 dimerizes and, along with activated NF-κB, translocates to the nucleus to drive the transcription of genes encoding type I interferons (e.g., IFN-β) and a host of other inflammatory cytokines and chemokines, such as CXCL10 and IL-6.[2][5][15]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (Z)-4-(2-chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][9][10]thiazine-6-carbimidic acid | [9][11] |
| Molecular Weight | 430.88 g/mol | [11] |
| Appearance | Solid | [11] |
| Purity | ≥98% (by HPLC/NMR) | [9][11] |
| Solubility | Soluble in DMSO (up to 50 mM) | [9] |
| Storage (Solid) | -20°C, protected from light | [9][11] |
| Storage (Solution) | Use promptly; long-term storage of solutions is not recommended | [9][11] |
Table 2: Recommended Working Concentrations and EC₅₀ Values for Selected STING Agonists
| Compound | Cell Type | Parameter | Value | Reference |
| This compound | General Cell Culture | Working Concentration | 0.1 - 10 µM | [9] |
| diABZI | Human PBMCs | EC₅₀ | 130 nM | [16] |
| diABZI | Mouse Cells | EC₅₀ | 186 nM | [16] |
| STING agonist 12L | THP-1 Cells | EC₅₀ (Reporter Gene) | 0.38 µM | [15] |
| STING agonist 12L | RAW 264.7 Cells | EC₅₀ (Reporter Gene) | 12.94 µM | [15] |
| 2'3'-cGAMP | Human PBMCs | EC₅₀ (IFNβ Secretion) | ~70 µM | [17] |
| 2'3'-cGAMP | THP-1 Cells | EC₅₀ (IFNβ Secretion) | 124 µM | [17] |
Note: EC₅₀ values can vary significantly based on the cell line, assay readout, and experimental conditions. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-analysis: Before opening, briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 430.88 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 430.88 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 232.1 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Vortexing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C. Prepared solutions should be used promptly as long-term storage can lead to reduced activity.[9]
Protocol 2: Preparation of Working Solution for Cell Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM).
-
Serial Dilution (Recommended): To ensure accuracy and minimize pipetting errors, perform a serial dilution. For example, to prepare a 1 µM working solution for 1 mL of cells:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of culture medium. This creates a 100 µM intermediate solution.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of culture medium to achieve the final 1 µM concentration.
-
-
DMSO Control: Prepare a vehicle control using the same final concentration of DMSO as in the treatment wells. For the example above, the final DMSO concentration is 0.01%, which is well below the typical cytotoxic limit of 0.1-0.5%.[9][11]
-
Immediate Use: Use the freshly prepared working solution immediately for cell treatment to ensure compound stability and activity.[9]
Protocol 3: General Workflow for Cell Treatment and Analysis
This workflow outlines the key steps from cell seeding to analysis of STING pathway activation.
Protocol 4: Assessing STING Pathway Activation by qPCR
This protocol provides an example method to validate the activity of this compound by measuring the upregulation of downstream target genes.
Procedure:
-
Cell Treatment: Treat cells (e.g., mouse macrophage RAW 264.7 or human monocyte THP-1 cells) with a range of this compound concentrations and a vehicle control for a specified time (a 6-hour incubation is often sufficient for initial gene expression analysis).[12]
-
RNA Isolation: After incubation, lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes such as IFNB1 (human)/Ifnb1 (mouse), CXCL10, and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the fold change in target gene expression in agonist-treated cells relative to the vehicle-treated control cells. A significant, dose-dependent increase in IFNB1 and CXCL10 mRNA levels indicates successful STING pathway activation.[15][18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aimmuno.com [aimmuno.com]
- 10. researchgate.net [researchgate.net]
- 11. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. diABZI this compound (Tautomerism) | STING | TargetMol [targetmol.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"STING agonist-1" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonist-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what is its maximum stock concentration?
A1: this compound exhibits optimal solubility in Dimethyl Sulfoxide (DMSO).[1] A stock solution of up to 50 mM can be achieved in DMSO.[1] For in vitro cell culture experiments, it is crucial to dilute the stock solution to the working concentration immediately before use.[1]
Q2: What are the proper storage and handling conditions for this compound?
A2: Upon receipt, this compound should be stored as a solid at -20°C.[1] To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles.[1] Prepared solutions in DMSO should be used promptly, as long-term storage may lead to a reduction in biological activity.[2]
Q3: I am observing cytotoxicity in my cell-based assays. What could be the cause?
A3: A common cause of cytotoxicity in cell-based assays is the final concentration of DMSO in the culture medium. For most cell lines, the final DMSO concentration should not exceed 0.1–0.2% to prevent cytotoxic effects.[1] Some protocols suggest a slightly higher tolerance of up to 0.5% (v/v), but it is best to optimize this for your specific cell line.[2]
Q4: My this compound appears to have lost activity. What are the possible reasons and solutions?
A4: Loss of activity can be due to several factors:
-
Improper Storage: Ensure the compound has been stored correctly at -20°C as a solid and that freeze-thaw cycles have been minimized.[1]
-
Solution Instability: Stock solutions of this compound in DMSO are not recommended for long-term storage.[1][2] It is best to prepare fresh dilutions from a recently prepared stock for each experiment.
-
Degradation: Natural cyclic dinucleotide (CDN) STING agonists are susceptible to enzymatic degradation.[3] While many synthetic agonists are designed for improved stability, improper handling can still lead to degradation.
Solution: Always use freshly prepared solutions for experiments. If you suspect your stock has degraded, it is recommended to use a new vial of the compound.
Q5: Are there species-specific differences in the response to this compound?
A5: Yes, allelic variants of the STING pathway between different species (e.g., human, mouse, and non-human primate) can impact the responsiveness to STING agonists.[1] It is advisable to validate the activation of the STING pathway using species-matched controls and adjust the dosage accordingly if necessary.[1]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media
| Symptom | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the DMSO stock solution into aqueous buffer or cell culture medium. | The aqueous solubility of this compound is limited. Natural STING agonists like cGAMP are highly water-soluble but have poor membrane permeability.[4] Synthetic agonists may have different properties. | Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, but remains below the cytotoxic threshold for your cells (typically <0.2%).[1] Prepare dilutions immediately before use and vortex thoroughly.[1] |
| The compound does not fully dissolve in DMSO. | The concentration is too high, or the DMSO is not of high purity. | Do not exceed a stock concentration of 50 mM in DMSO.[1] Use anhydrous, high-purity DMSO. |
Issue 2: Inconsistent or No STING Pathway Activation
| Symptom | Possible Cause | Recommended Solution |
| No or low induction of Type I interferons (e.g., IFN-β) or downstream signaling (p-TBK1, p-IRF3). | - Inactive compound (see FAQ 4). - Insufficient dose. - Inappropriate cell line. - Poor cellular uptake. | - Use a fresh vial of this compound and prepare fresh solutions. - Perform a dose-response experiment to determine the optimal concentration (commonly 0.1–10 μM for cell culture).[1] - Use immune-competent cell lines known to have a functional STING pathway (e.g., primary B cells, monocytes, dendritic cells, THP-1 cells).[2][5] - For agonists with poor cell permeability, consider using a transfection reagent like Lipofectamine 2000 to facilitate cytosolic delivery.[6] |
| High variability between replicate experiments. | - Inconsistent cell density. - Variation in incubation times. - Degradation of the agonist during the experiment. | - Ensure consistent cell seeding density.[1] - Standardize incubation times (typically 4-24 hours).[1] - Prepare and add the agonist to all wells in a consistent and timely manner. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value/Recommendation | Source(s) |
| Optimal Solvent | DMSO | [1] |
| Maximum Stock Concentration | 50 mM in DMSO | [1] |
| Storage Temperature | -20°C (as solid) | [1] |
| Handling | Avoid repeated freeze-thaw cycles | [1] |
| Solution Stability | Use promptly; long-term storage not recommended | [1][2] |
Table 2: Recommended Concentrations for In Vitro Assays
| Parameter | Value/Recommendation | Source(s) |
| Working Concentration | 0.1–10 µM (for cell culture) | [1] |
| Final DMSO Concentration | ≤ 0.1–0.2% (to avoid cytotoxicity) | [1] |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
This protocol describes a general method for assessing the activation of the STING pathway in immune cells in response to this compound.
1. Cell Seeding:
- Plate immune cells (e.g., primary murine or human peripheral blood mononuclear cells (PBMCs), dendritic cells, or THP-1 cells) in a 96-well plate at a density of 1–2 × 10⁵ cells/well.[1]
2. Compound Preparation and Treatment:
- Prepare a fresh stock solution of this compound in DMSO.
- Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., in the range of 0.1–10 μM).[1]
- Include a DMSO-only vehicle control (at the same final concentration as the highest agonist dose) and a positive control such as 2',3'-cGAMP.[1]
- Add the diluted this compound and controls to the cells.
3. Incubation:
- Incubate the cells for a period of 4–24 hours, depending on the downstream readout.[1]
4. Readouts:
- Cytokine Production: Collect the cell culture supernatant and quantify the levels of Type I interferons (e.g., IFN-β) using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
- Gene Expression: Lyse the cells and extract RNA. Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and OAS1.[1][7]
- Protein Phosphorylation: Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins such as STING, TBK1, and IRF3.[5][7]
Protocol 2: Western Blot for STING Pathway Activation
This protocol outlines the steps to detect the phosphorylation of key proteins in the STING signaling cascade.
1. Cell Lysis:
- After treatment with this compound, wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein from each sample on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3 overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Diagram 1: cGAS-STING Signaling Pathway
References
- 1. aimmuno.com [aimmuno.com]
- 2. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endosomolytic Polymersomes Increase the Activity of Cyclic Dinucleotide STING Agonists to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing STING Agonist-1 Dosage for In Vivo Studies
Welcome to the technical support center for STING Agonist-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse tumor models?
A1: The optimal dose of this compound is highly dependent on the tumor model, administration route, and experimental goals. Based on preclinical studies with various STING agonists, a wide range of doses has been reported to be effective. For intratumoral (i.t.) injections, a common starting point is in the range of 2.5 to 100 µg per tumor.[1][2][3] For systemic administration (e.g., intravenous or intraperitoneal), doses can range from 1 to 45 mg/kg.[4][5] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.
Q2: How do I choose the appropriate administration route for my study?
A2: The choice of administration route depends on your research question and the accessibility of the tumor.
-
Intratumoral (i.t.) injection: This is the most common route in preclinical studies and early clinical trials. It ensures high local concentration of the agonist within the tumor microenvironment, which can lead to potent local immune activation while minimizing systemic toxicity.[3][6] This route is ideal for accessible solid tumors.
-
Systemic administration (intravenous, i.v., or intraperitoneal, i.p.): Systemic delivery is being explored to treat metastatic disease and inaccessible tumors.[5][7][8][9] However, it may be associated with a higher risk of systemic cytokine release and toxicity.[5] Novel formulations like antibody-drug conjugates (ADCs) are being developed to improve tumor targeting and reduce systemic side effects.[10]
Q3: What vehicle should I use to formulate this compound for in vivo injection?
A3: For many cyclic dinucleotide STING agonists like cGAMP, sterile phosphate-buffered saline (PBS) is a commonly used vehicle for both intratumoral and systemic administration.[1][2] For non-cyclic dinucleotide agonists, the formulation may be more complex and depend on the compound's solubility. It is essential to consult the manufacturer's instructions for the specific STING agonist you are using. Formulations can also include agents to improve solubility or stability, such as encapsulating the agonist in nanoparticles or liposomes.[11]
Q4: I am observing severe toxicity in my animals (e.g., rapid weight loss, lethargy). What should I do?
A4: Severe toxicity is a known risk with STING agonists, often due to excessive cytokine release.[12][13] If you observe severe toxicity, you should:
-
Reduce the dose: This is the most critical first step. Lower doses of STING agonists can still be effective, and in some cases, may even lead to better expansion of tumor-specific T cells.
-
Decrease dosing frequency: If administering multiple doses, increasing the interval between treatments can allow for recovery from the acute inflammatory response.
-
Monitor cytokine levels: Measuring plasma levels of cytokines such as IFN-α, IFN-β, IL-6, and TNF-α can help correlate the toxic response with specific inflammatory mediators.[12][14][15]
-
Consider a different administration route: Intratumoral injection generally has a better safety profile than systemic administration.
Q5: My STING agonist is not showing anti-tumor efficacy. What are some potential reasons and troubleshooting steps?
A5: Lack of efficacy can be due to several factors:
-
Suboptimal dose or schedule: You may need to perform a dose-escalation and schedule optimization study.
-
"Cold" tumor microenvironment: Some tumors lack sufficient immune cell infiltration to respond to STING agonism.[16] Combination therapies with agents that promote immune cell infiltration, such as chemotherapy or radiation, may be necessary.[17]
-
Tumor-intrinsic resistance: Cancer cells can have defects in the STING signaling pathway, rendering them resistant to its activation.[16]
-
Rapid drug clearance: The STING agonist may be cleared from the tumor or the system too quickly to elicit a sustained immune response.[18] Formulations that improve retention, such as nanoparticles or hydrogels, could be beneficial.[19]
-
Host STING deficiency: The anti-tumor effects of STING agonists are often dependent on STING expression in host immune cells.[4] Ensure your mouse strain has a functional STING pathway.
Quantitative Data Summary
The following tables summarize typical dosage ranges and key cytokine responses observed in preclinical mouse models treated with STING agonists. Note that "this compound" is a placeholder, and these values are compiled from studies using various STING agonists (e.g., cGAMP, diABZI, DMXAA).
Table 1: Representative In Vivo Dosages of STING Agonists in Mice
| Administration Route | Agonist Type | Dosage Range | Mouse Model | Reference |
| Intratumoral (i.t.) | cGAMP | 2.5 - 10 µ g/tumor | 4T1, CT26 | [2] |
| Intratumoral (i.t.) | cGAMP | 20 mg/kg | Colon 26 | [4] |
| Intratumoral (i.t.) | DMXAA | 450 µ g/tumor | Pancreatic Cancer | [20] |
| Intravenous (i.v.) | diABZI | 1.5 mg/kg | RM1, KP4662 | [14] |
| Intravenous (i.v.) | SNX281 | 10 - 45 mg/kg | C57BL/6 | [5] |
| Subcutaneous (s.c.) | ALG-031048 | 25 - 100 µg | CT26 | [3] |
Table 2: Expected Cytokine Profile After STING Agonist Administration in Mice
| Cytokine | Expected Change | Peak Timepoint | Significance | Reference |
| IFN-β | Significant increase | 2-6 hours post-injection | Key mediator of STING pathway activation | [5][21] |
| IFN-α | Increase | 4 hours post-injection | Indicates broad Type I IFN response | [12] |
| TNF-α | Increase | 4-6 hours post-injection | Pro-inflammatory cytokine, can contribute to toxicity | [12][21] |
| IL-6 | Significant increase | 4-6 hours post-injection | Pro-inflammatory cytokine, associated with systemic inflammation | [12][21] |
| CXCL10 | Significant increase | 24 hours post-injection | Chemokine crucial for recruiting T cells to the tumor | [14][17] |
| CCL5 | Increase | 24 hours post-injection | Chemokine involved in recruiting various immune cells | [14][17] |
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway is a key component of the innate immune system.
Experimental Workflow for In Vivo this compound Studies
Caption: A generalized workflow for evaluating this compound efficacy in mouse tumor models.
Detailed Experimental Protocols
Protocol 1: Preparation and Intratumoral Administration of this compound
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Insulin syringes (e.g., 28-30 gauge)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder in sterile PBS to a desired stock concentration (e.g., 1 mg/mL). Gently vortex to ensure complete dissolution. Prepare single-use aliquots and store as recommended by the manufacturer (typically at -20°C or -80°C).
-
Dose Preparation: On the day of injection, thaw an aliquot of the stock solution. Dilute it with sterile PBS to the final desired concentration for injection. The final injection volume for intratumoral administration in mice is typically between 25-50 µL.[2][18]
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an approved protocol.
-
Tumor Measurement: Measure the tumor dimensions (length and width) using calipers.
-
Injection: Carefully insert the needle into the center of the tumor mass. Slowly inject the 25-50 µL volume of the this compound solution.[6] To ensure even distribution, the injection can be performed at a few different sites within the tumor.[18]
-
Post-Injection Monitoring: Monitor the animal until it has fully recovered from anesthesia. Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2: Monitoring Tumor Response and Systemic Toxicity
Materials:
-
Calipers
-
Balance for weighing mice
Procedure:
-
Tumor Growth Measurement: Measure the tumor length (L) and width (W) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[6]
-
Body Weight Monitoring: Weigh the mice every 2-3 days. A body weight loss of more than 15-20% is often considered a humane endpoint and may indicate significant toxicity.
-
Clinical Observations: Observe the mice daily for any signs of toxicity, such as lethargy, ruffled fur, hunched posture, or labored breathing.
-
Data Plotting: Plot the mean tumor volume ± SEM for each treatment group over time to visualize the anti-tumor response. Plot the percentage of initial body weight for each group to monitor toxicity.
Protocol 3: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
Materials:
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
RPMI-1640 medium with 10% FBS
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Tumor Digestion: At the experimental endpoint, excise the tumors and place them in cold media. Mince the tumors into small pieces and digest them using a tumor dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.
-
Cell Preparation: Pass the digested tissue through a 70 µm cell strainer. Lyse red blood cells if necessary. Wash the cells with FACS buffer.
-
Staining: a. Stain the cells with a fixable viability dye to exclude dead cells from the analysis. b. Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding. c. Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers of interest (e.g., CD45 for leukocytes, CD3 for T cells, CD8 for cytotoxic T cells).
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Gate on live, single cells, then on CD45+ immune cells, and subsequently identify different immune subpopulations based on their marker expression.[3][8][22] Compare the percentages and absolute numbers of different immune cell populations between treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 9. Video: Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models [jove.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING Agonist-Induced Skin Inflammation Is Exacerbated with Prior Systemic Innate Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Turning on an immune pathway in tumors could lead to their destruction | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Immune Cell Infiltration within Differing RCC Primary Histologies [grandroundsinurology.com]
Technical Support Center: Troubleshooting "STING agonist-1" In Vitro Results
Welcome to the technical support center for "STING agonist-1." This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and inconsistencies encountered during in vitro experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of "this compound" in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I seeing low or no activation of the STING pathway with "this compound"?
Possible Causes and Troubleshooting Steps:
-
Poor Cell Permeability: Many STING agonists, especially cyclic dinucleotides, are hydrophilic and negatively charged, which limits their ability to cross the cell membrane.[1][2]
-
Troubleshooting:
-
Use a Transfection Reagent: For in vitro cell culture, co-administration with a transfection reagent like cationic lipids (e.g., DOTAP) is often necessary to facilitate cytosolic delivery.[1]
-
Digitonin Permeabilization: For short-term experiments, cells can be permeabilized with a low concentration of digitonin to allow the agonist to enter the cytosol.
-
Delivery Systems: Consider using STING agonists conjugated with delivery systems like liposomes, polymers, or nanoparticles to improve uptake.[2][3]
-
-
-
Incorrect Agonist Concentration: The optimal concentration of "this compound" can vary significantly between different cell types.
-
Troubleshooting:
-
Perform a Dose-Response Curve: Titrate the concentration of "this compound" to determine the optimal EC50 for your specific cell line. Start with a broad range (e.g., 0.1 µM to 50 µM).
-
Check for High-Dose Inhibition: Be aware that very high concentrations might not lead to a stronger response and could even be inhibitory due to receptor saturation or negative feedback mechanisms.[4]
-
-
-
Low STING Expression in Cell Line: The cell line you are using may have low endogenous expression of STING or other critical pathway components.
-
Troubleshooting:
-
Select an Appropriate Cell Line: Use cell lines known to have a functional STING pathway, such as THP-1 (human monocytes), RAW 264.7 (murine macrophages), or bone marrow-derived dendritic cells (BMDCs).[4][5]
-
Verify STING Expression: Confirm STING protein expression in your cell line by Western blot.
-
-
-
STING Allelic Variants: Human STING protein has several known variants that can affect agonist binding and pathway activation.[6]
-
Troubleshooting:
-
Know Your Cell Line's Genotype: If possible, determine the STING genotype of your cell line.
-
Test Different Agonists: Some agonists may have differential activity on various STING alleles.
-
-
-
Agonist Degradation: "this compound" may be degraded by extracellular or intracellular enzymes, such as ENPP1.[2]
-
Troubleshooting:
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of the agonist to avoid degradation.
-
Use Freshly Prepared Solutions: Always use freshly prepared dilutions of the agonist for your experiments.
-
-
FAQ 2: My in vitro results with "this compound" are inconsistent between experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Variable Transfection Efficiency: If using a transfection reagent, slight variations in complex formation or cell health can lead to inconsistent agonist delivery.
-
Troubleshooting:
-
Optimize Transfection Protocol: Standardize the protocol for complex formation (agonist-to-reagent ratio, incubation time) and cell density at the time of transfection.
-
Monitor Cell Viability: Ensure high cell viability (>90%) before starting the experiment.
-
-
-
Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number.
-
Troubleshooting:
-
Use Low Passage Cells: Use cells within a consistent and low passage number range for all experiments.
-
Regularly Thaw New Vials: Periodically thaw a new vial of cells from a low-passage stock.
-
-
-
Inconsistent Cell Density: The density of cells at the time of treatment can influence the outcome.
-
Troubleshooting:
-
Standardize Seeding Density: Seed the same number of cells for each experiment and allow them to reach a consistent confluency before treatment.
-
-
FAQ 3: I am observing high cytotoxicity after treating my cells with "this compound". How can I mitigate this?
Possible Causes and Troubleshooting Steps:
-
High Agonist Concentration: Excessive activation of the STING pathway can lead to programmed cell death.
-
Troubleshooting:
-
Lower the Concentration: Perform a dose-response experiment to find the lowest effective concentration that induces a robust immune response with minimal toxicity.
-
Reduce Incubation Time: Shorten the duration of exposure to the agonist.
-
-
-
Toxicity of Delivery Vehicle: The transfection reagent or solvent (e.g., DMSO) may be causing cytotoxicity.
-
Troubleshooting:
-
Run Vehicle Controls: Always include a control group treated with the delivery vehicle alone to assess its toxicity.
-
Optimize Vehicle Concentration: Use the lowest recommended concentration of the transfection reagent.
-
-
Quantitative Data Summary
The following table provides typical concentration ranges for STING agonists in vitro. Note that these are starting points, and the optimal concentration should be determined experimentally for your specific model system.
| Agonist Class | Example Agonists | Typical In Vitro Concentration Range | Cell Types | Reference |
| Cyclic Dinucleotides (CDNs) | 2'3'-cGAMP, c-di-AMP | 1 - 20 µg/mL (with transfection) | THP-1, RAW 264.7, BMDCs | [6][7] |
| Synthetic Non-Nucleotides | diABZI | 0.1 - 5 µM | THP-1, J774 | [7][8] |
| Synthetic Non-Nucleotides | M04 | 10 - 50 µM | PBMCs | [6] |
Experimental Protocols & Methodologies
General Protocol for In Vitro STING Pathway Activation
This protocol provides a general workflow for activating the STING pathway in vitro using "this compound" and assessing its activation. A detailed protocol can be found in publications from Vila et al. (2022).[9][10][11]
-
Cell Seeding: Seed your cells of choice (e.g., THP-1 or RAW 264.7) in a suitable plate format and allow them to adhere overnight.
-
Agonist Preparation: Prepare fresh dilutions of "this compound" in serum-free medium. If a transfection reagent is required, prepare the agonist-lipid complexes according to the manufacturer's instructions.
-
Cell Treatment: Replace the culture medium with the medium containing the "this compound" or agonist-lipid complexes. Include appropriate controls (e.g., untreated cells, vehicle control).
-
Incubation: Incubate the cells for the desired time period. This can range from 4 to 24 hours depending on the readout.
-
Harvesting and Analysis:
-
Gene Expression (qPCR): Harvest cell lysates after 4-8 hours of stimulation to analyze the mRNA levels of STING target genes such as IFNB1, CXCL10, and ISG15.[10]
-
Protein Phosphorylation (Western Blot): For analysis of p-STING, p-TBK1, and p-IRF3, harvest cell lysates after 1-4 hours of stimulation.[7][10]
-
Cytokine Secretion (ELISA/Luminex): Collect the cell culture supernatant after 18-24 hours of stimulation to measure the concentration of secreted cytokines like IFN-β and CXCL10.[5]
-
Visualizations
Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow
Caption: A typical in vitro experimental workflow for STING agonist treatment.
Troubleshooting Logic
Caption: A troubleshooting decision tree for inconsistent STING agonist results.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 7. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of STING Agonist-1 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of STING Agonist-1 in preclinical models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo and in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High in vivo toxicity (e.g., weight loss, morbidity) | Systemic administration leading to widespread immune activation.[1][2] | Consider intratumoral injection to localize the immune response and reduce systemic side effects.[1][3][4] Optimize the dosing strategy to find the maximum tolerated dose (MTD).[5] |
| Cytokine release syndrome (CRS) or "cytokine storm".[1][6] | Monitor serum levels of pro-inflammatory cytokines such as IFN-β, TNFα, and IL-6.[7] Consider co-administration of agents that can mitigate the cytokine storm. | |
| Off-target activation of unintended immune pathways. | Ensure the purity of this compound to minimize off-target effects from contaminants.[8] | |
| Inconsistent or unexpected in vitro results | DMSO toxicity in cell culture.[8] | Keep the final DMSO concentration in cell culture at or below 0.1-0.2% to avoid cytotoxicity.[8] |
| Batch-to-batch variability of primary cells.[8] | Include technical and biological replicates to account for variability.[8] | |
| Species-specific differences in STING protein. | Be aware that some STING agonists, like DMXAA, are active in mice but not in humans due to polymorphisms in the STING protein.[9][10] Ensure the chosen agonist is active against the relevant species' STING variant. | |
| Lack of therapeutic efficacy in preclinical models | Poor bioavailability and rapid clearance of the agonist. | Utilize delivery systems like nanoparticles or liposomes to improve the pharmacokinetic profile and tumor targeting.[3][10][11] |
| Immunosuppressive tumor microenvironment. | Combine this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), to overcome resistance.[2][4][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with systemic administration of this compound in preclinical models?
A1: Systemic administration of potent STING agonists can lead to significant off-target effects, primarily due to widespread and uncontrolled activation of the innate immune system.[2][6] The most frequently reported adverse effects include:
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Cytokine Release Syndrome (CRS): Characterized by an excessive production of pro-inflammatory cytokines like type I interferons (IFN-α, IFN-β), TNF-α, and IL-6, which can cause fever, chills, and in severe cases, life-threatening inflammation.[1]
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Autoimmunity: Widespread inflammation and activation of the immune system can potentially trigger autoimmune-like responses.[2]
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General Morbidity: Preclinical models may exhibit signs of toxicity such as weight loss and other overt signs of illness.[7]
Q2: How does intratumoral administration of this compound mitigate off-target effects?
A2: Intratumoral injection is a common strategy to minimize systemic toxicity.[1][3] By delivering the agonist directly into the tumor microenvironment, it localizes the activation of the STING pathway.[4] This leads to localized production of interferons and other cytokines, which can recruit and activate immune cells within the tumor while reducing the risk of systemic immune activation and associated side effects.[1][4]
Q3: What is the mechanism behind this compound-induced cytokine storm?
A3: this compound activates the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers a potent innate immune response.[7] Upon activation, STING induces the production of type I interferons and a cascade of other pro-inflammatory cytokines.[7] When administered systemically, the agonist can activate STING in various tissues and immune cells throughout the body, leading to a massive and uncontrolled release of these cytokines, resulting in a cytokine storm.[6][13]
Q4: Are there species-specific differences in the activity of STING agonists that I should be aware of?
A4: Yes, significant species-specific differences exist for some STING agonists. A well-documented example is DMXAA, which showed promising results in murine models but failed in human clinical trials because it does not effectively bind to human STING.[9][10] It is crucial to verify that the selected STING agonist is active against the STING variant of the preclinical model being used and, importantly, the human STING variants if the research is intended for clinical translation.[9]
Q5: How can I monitor for off-target effects of this compound in my preclinical experiments?
A5: A multi-faceted approach is recommended for monitoring off-target effects:
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Clinical Observations: Regularly monitor animals for signs of toxicity, including weight loss, changes in behavior, and other signs of morbidity.[7]
-
Cytokine Profiling: Collect serum samples at various time points post-administration to measure the levels of key pro-inflammatory cytokines such as IFN-β, TNFα, and IL-6.[7][14]
-
Histopathology: At the end of the study, perform histopathological analysis of major organs to look for signs of inflammation or tissue damage.
-
Complete Blood Count (CBC): Analyze blood samples to assess changes in immune cell populations.
Experimental Protocols
Protocol 1: Assessment of In Vivo Systemic Toxicity and Cytokine Profile
-
Animal Model: Use an appropriate syngeneic mouse tumor model (e.g., CT26 colon carcinoma, B16 melanoma).[12][15]
-
Groups:
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Vehicle control (e.g., saline, DMSO solution)
-
This compound (at various doses)
-
-
Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or intratumoral). For intratumoral injection, inject directly into the established tumor.[3]
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.[3]
-
Observe mice for any clinical signs of toxicity.
-
-
Cytokine Analysis:
-
Collect blood samples via retro-orbital or tail vein bleeding at baseline and at various time points post-injection (e.g., 3, 6, and 24 hours).[3]
-
Separate serum and store at -80°C.
-
Analyze serum cytokine levels (e.g., IFN-β, TNFα, IL-6, CXCL10, CCL5) using a multiplex immunoassay (e.g., Luminex) or ELISA.[14]
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize mice and collect tumors and major organs (liver, spleen, lungs, kidneys) for histopathological analysis.
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Lines: Use relevant cancer cell lines or primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Plating: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
Prepare serial dilutions of this compound.
-
If using DMSO as a solvent, prepare a vehicle control with the same final DMSO concentration. Ensure the final DMSO concentration is kept below 0.2%.[8]
-
Add the treatments to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
Use a standard cell viability assay such as MTT, MTS, or a live/dead cell staining kit.
-
Read the results using a plate reader or fluorescence microscope.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the cytotoxic potential of the compound.
Signaling Pathways and Experimental Workflows
Caption: Canonical STING signaling pathway activation by cytosolic dsDNA or a synthetic STING agonist.
Caption: Experimental workflow for evaluating off-target effects of this compound.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. bioengineer.org [bioengineer.org]
- 3. STING Agonist Drug Delivery by Bacterial Extracellular Vesicles Induces Synergistic Immuno‐Oncology Responses and Efficient Inhibition of Tumour Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2023056427A1 - Compositions and methods for metal containing formulations capable of modulating immune response - Google Patents [patents.google.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aimmuno.com [aimmuno.com]
- 9. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. targetedonc.com [targetedonc.com]
Technical Support Center: Optimizing STING Agonist-1 Delivery to Tumor Cells
Welcome to the technical support center for STING Agonist-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental delivery of this compound to tumor cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to efficiently deliver this compound to tumor cells?
A1: The primary challenges in delivering this compound, particularly cyclic dinucleotide (CDN) based agonists, to the cytosol of tumor cells include:
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Poor Membrane Permeability: Natural STING agonists are negatively charged and hydrophilic, which hinders their ability to cross the cell membrane.[1][2][3]
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Enzymatic Degradation: STING agonists can be rapidly broken down by enzymes, leading to a short half-life and reduced bioavailability.[1][2][4]
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Systemic Toxicity: Off-target activation of the STING pathway in healthy tissues can lead to excessive cytokine release and systemic inflammation.[4][5][6]
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Rapid Clearance: Small molecule agonists are often quickly cleared from the injection site, limiting their exposure to tumor tissues.[4][7]
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Tumor Heterogeneity: Variations within the tumor microenvironment can affect the delivery and efficacy of the agonist.[8]
Q2: My in vitro experiments show potent STING pathway activation, but I'm not seeing a significant anti-tumor response in vivo. What could be the reason?
A2: This is a common issue. Several factors could contribute to this discrepancy:
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Inefficient in vivo delivery: The formulation used for delivery may not be effectively reaching the tumor microenvironment or being taken up by the target cells in vivo.
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Rapid degradation and clearance: The agonist may be degraded or cleared before it can accumulate in the tumor at a therapeutic concentration.[4]
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Immunosuppressive Tumor Microenvironment: The tumor may have a "cold" immune microenvironment, lacking the necessary immune cells for an effective anti-tumor response, even with STING activation.[6][9] The activation of the STING pathway can help convert "cold" tumors into "hot" tumors by promoting the secretion of cytokines that recruit immune cells.[1]
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Upregulation of Immune Checkpoints: STING activation can sometimes lead to the upregulation of immune checkpoint proteins like PD-L1, which can dampen the anti-tumor immune response.[1]
Q3: What are the advantages of using a delivery system for this compound compared to administering the free drug?
A3: Engineered delivery systems offer several advantages over the administration of free STING agonists:
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Enhanced Stability: Delivery vehicles can protect the agonist from enzymatic degradation, increasing its half-life.[5]
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Improved Targeting: Formulations can be designed to specifically target tumor cells or immune cells within the tumor microenvironment, reducing off-target effects.[5][10]
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Controlled Release: Delivery systems can provide a sustained release of the agonist, maintaining a therapeutic concentration in the tumor over a longer period.[4][5]
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Enhanced Cellular Uptake: Nanoparticle-based systems can facilitate the entry of the agonist into the cytoplasm, where the STING protein is located.[7]
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Dose Reduction: By improving delivery efficiency, the required therapeutic dose can often be lowered, minimizing potential toxicity.[7]
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound in in vitro Assays
| Possible Cause | Troubleshooting Step |
| High negative charge and hydrophilicity of the agonist. | Utilize a delivery vehicle such as cationic liposomes or nanoparticles to facilitate cell membrane penetration.[3] |
| Incorrect cell type or cell line. | Ensure the cell line used expresses the STING protein. Some tumor cell lines have impaired STING signaling.[11] |
| Low concentration of the agonist. | Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Insufficient incubation time. | Optimize the incubation time to allow for sufficient uptake and pathway activation. A typical range is 4-24 hours.[12] |
Issue 2: Poor Anti-Tumor Efficacy in Syngeneic Mouse Models
| Possible Cause | Troubleshooting Step |
| Ineffective delivery formulation. | Consider using a different delivery system. Options include liposomes, polymer-based nanoparticles, or antibody-drug conjugates for targeted delivery.[1][5] |
| Rapid systemic clearance. | Employ a delivery system that offers controlled release, such as hydrogels or microparticles, to maintain local concentration at the tumor site.[4][13] |
| Immunosuppressive tumor microenvironment. | Combine this compound therapy with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), to enhance the anti-tumor immune response.[1][14] |
| Tumor accessibility for intratumoral injection. | For inaccessible tumors, consider systemic administration using a targeted delivery system like an antibody-drug conjugate.[10] |
| STING pathway silencing in tumor cells. | Investigate the methylation status of the STING promoter in your tumor model. Epigenetic modifiers may be used to restore STING expression.[11] |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
This protocol outlines a general procedure for assessing the activation of the STING pathway in a cell line.
Materials:
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Target cell line (e.g., THP-1, RAW 264.7, or a relevant tumor cell line)
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This compound
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Delivery vehicle (e.g., cationic liposomes, if required)
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Cell culture medium and supplements
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96-well cell culture plates
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Reagents for downstream analysis (e.g., ELISA kit for IFN-β, qPCR reagents for target gene expression)
Procedure:
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Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
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Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). If using a delivery vehicle, formulate the agonist according to the manufacturer's protocol.
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Cell Treatment: Dilute the this compound (or the formulated agonist) in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the treatment medium. Include appropriate controls (e.g., vehicle control, untreated cells).
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Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis:
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Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of secreted IFN-β or other relevant cytokines using an ELISA kit.
-
Gene Expression Analysis (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the expression levels of STING pathway target genes (e.g., IFNB1, CXCL10, CCL5).
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Western Blot: Analyze cell lysates for the phosphorylation of key signaling proteins like STING, TBK1, and IRF3.[15]
-
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol provides a general workflow for assessing the in vivo anti-tumor efficacy of this compound.
Materials:
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Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
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Tumor cell line compatible with the mouse strain (e.g., B16-F10 melanoma, CT26 colon carcinoma)
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This compound formulation
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Calipers for tumor measurement
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Sterile syringes and needles
Procedure:
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Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers.
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Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound formulation, combination therapy).
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Route of Administration: Administer the treatment via the chosen route (e.g., intratumoral, intravenous, or subcutaneous injection).[1]
-
Monitoring and Data Collection:
-
Measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the overall health and survival of the mice.
-
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, draining lymph nodes) for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
Data Presentation
Table 1: Comparison of STING Agonist Delivery Systems
| Delivery System | Advantages | Disadvantages | Key References |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be functionalized for targeting. | Can have stability issues, potential for batch-to-batch variability. | [1][3] |
| Polymer Nanoparticles | Tunable size and surface properties, controlled release capabilities, can be biodegradable. | Potential for toxicity depending on the polymer, manufacturing complexity. | [1][13] |
| Hydrogels | Provide sustained local release, can be injectable. | May not be suitable for systemic delivery, potential for burst release. | [1][13] |
| Antibody-Drug Conjugates (ADCs) | Highly specific targeting of tumor cells, reduces systemic toxicity. | Complex to synthesize, dependent on the expression of the target antigen on tumor cells. | [5][10] |
| Mesoporous Silica Nanoparticles | High drug loading capacity, biodegradable. | Requires further investigation for long-term safety. | [7] |
Visualizations
Signaling Pathway
Caption: The cGAS-STING pathway is initiated by cytosolic DNA, leading to Type I interferon production.
Experimental Workflow
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting poor in vivo results with this compound.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precision targeting of STING: Challenges, innovations, and clinical outlook for cancer therapy [the-innovation.org]
- 9. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. aimmuno.com [aimmuno.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to STING Agonist-1 Therapy in Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with STING agonist-1.
Frequently Asked Questions (FAQs)
Q1: We are observing limited or no tumor regression after this compound monotherapy in our mouse model. What are the potential reasons for this resistance?
A1: Resistance to STING agonist monotherapy is a documented phenomenon and can be attributed to several factors. A primary mechanism is the induction of adaptive immune resistance. Activation of the STING pathway can lead to the upregulation of immune checkpoint proteins, such as PD-L1, on tumor cells and immune cells in the tumor microenvironment (TME).[1] This upregulation can dampen the anti-tumor T-cell response initiated by the STING agonist. Additionally, the TME of established tumors can be highly immunosuppressive, which can limit the effectiveness of STING-mediated immune activation.
Q2: How can we overcome resistance mediated by immune checkpoint upregulation?
A2: A promising strategy to counteract resistance is the combination of this compound with immune checkpoint inhibitors. Preclinical studies have demonstrated that combining STING agonists with antibodies targeting PD-1 or its ligand PD-L1 can lead to synergistic anti-tumor effects.[2][3] This combination therapy can enhance the activity of tumor-infiltrating T-cells that are reinvigorated by the STING agonist but subsequently held in check by PD-1/PD-L1 signaling.
Q3: Are there other resistance pathways we should consider?
A3: Yes, besides the PD-1/PD-L1 axis, the upregulation of other immunosuppressive pathways, such as the indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2) pathways, can contribute to resistance.[1] IDO is an enzyme that depletes tryptophan, an essential amino acid for T-cell proliferation and function. COX2 is involved in the production of prostaglandin E2 (PGE2), which has immunosuppressive effects. Combining this compound with inhibitors of IDO or COX2 has shown to improve anti-tumor responses in preclinical models.
Q4: We are observing systemic toxicity in our in vivo experiments. How can we mitigate this?
A4: Systemic toxicity can be a concern with systemic administration of STING agonists. To mitigate this, consider intratumoral administration of this compound. This local delivery can concentrate the therapeutic effect within the tumor, thereby activating tumor-draining lymph nodes and inducing a systemic anti-tumor immune response with potentially reduced systemic side effects.[4] Dose optimization is also crucial; a dose-response study should be conducted to identify the optimal therapeutic window that balances efficacy and toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Poor In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or Administration Route | Conduct a dose-titration study to determine the minimal effective dose. Compare intratumoral versus systemic (e.g., intravenous or intraperitoneal) administration to assess the best route for your model. |
| Tumor Model Characteristics | Characterize the baseline immune landscape of your tumor model. "Cold" tumors with low T-cell infiltration may be less responsive. Consider using a more immunogenic tumor model or combining the STING agonist with therapies that can increase T-cell infiltration. |
| Timing of Treatment | Initiate treatment at different stages of tumor development (e.g., early vs. established tumors) to determine the optimal therapeutic window. |
| STING Pathway Integrity in Tumor Cells | Verify the expression and functionality of STING pathway components (cGAS, STING, IRF3) in your tumor cell line in vitro before in vivo studies. |
Issue 2: Lack of Abscopal Effect
| Potential Cause | Troubleshooting Step |
| Insufficient T-cell Priming | Ensure the dose and schedule of the STING agonist are sufficient to induce a robust type I interferon response, which is critical for dendritic cell maturation and T-cell priming. |
| Dominant Immunosuppressive Microenvironment in Distant Tumors | Analyze the immune microenvironment of both the treated and untreated tumors. Consider combination therapies with checkpoint inhibitors to overcome systemic immunosuppression. |
| Limited Antigen Spread | Combine this compound with therapies that induce immunogenic cell death, such as radiation therapy, to enhance the release of tumor antigens. |
Quantitative Data from Preclinical Studies
Table 1: Efficacy of STING Agonist Monotherapy vs. Combination Therapy in Murine Cancer Models
| Cancer Model | Therapy | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| B16 Melanoma | STING Agonist (diABZI) | ~60% | Significant increase in median survival | [5] |
| B16 Melanoma | STING Agonist (diABZI) + anti-PD-1 | >90% | Further significant increase in median survival | [5] |
| CT26 Colon Carcinoma | STING Agonist (diABZI) | ~50% | Significant increase in median survival | [3] |
| CT26 Colon Carcinoma | STING Agonist (diABZI) + anti-CTLA-4 | ~90% (40% complete response) | Significant increase in median survival | [3] |
| 4T1 Breast Cancer | STING Agonist (cGAMP) | Minimal | No significant survival benefit | [6] |
| 4T1 Breast Cancer | STING Agonist (cGAMP) + Vascular Disrupting Agent | Significant | Significant increase in median survival | [6] |
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Evaluating this compound Efficacy
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Cell Culture: Culture your chosen murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in the recommended medium and conditions.
-
Tumor Implantation: Subcutaneously inject an appropriate number of tumor cells (typically 1 x 10^5 to 1 x 10^6) into the flank of syngeneic mice (e.g., C57BL/6 for B16-F10, BALB/c for CT26).
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Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm^3), randomize mice into treatment groups.
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This compound Administration:
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Intratumoral: Reconstitute this compound in a sterile vehicle (e.g., PBS). Inject a predetermined dose directly into the tumor.
-
Systemic: Administer this compound via intravenous or intraperitoneal injection.
-
-
Combination Therapy: If applicable, administer combination agents (e.g., anti-PD-1 antibody) according to their established protocols, often via intraperitoneal injection.
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Efficacy Assessment: Continue to monitor tumor growth and survival. Euthanize mice when tumors reach the predetermined endpoint size or if they show signs of significant morbidity.
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Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations.
Signaling Pathways and Experimental Workflows
Caption: STING signaling pathway and mechanisms of resistance.
Caption: Experimental workflow for evaluating this compound therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma [frontiersin.org]
- 6. Frontiers | Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context [frontiersin.org]
Enhancing "STING agonist-1" efficacy with combination therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the efficacy of STING (Stimulator of Interferon Genes) agonists through combination therapies. This resource provides answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of STING agonists in cancer immunotherapy?
A: The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, often from pathogens or damaged cancer cells.[1][2] When activated, the STING protein triggers a signaling cascade involving TBK1 and IRF3, leading to the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4] This process effectively bridges innate and adaptive immunity.[5] The secreted cytokines recruit and activate immune cells like dendritic cells (DCs), T cells, and natural killer (NK) cells, transforming an immunologically "cold" tumor microenvironment (TME) with low immune cell infiltration into a "hot," inflamed TME that is more susceptible to immune-mediated killing.[5][6][7]
Q2: Why is monotherapy with a STING agonist often insufficient in clinical settings?
A: Despite promising preclinical results, STING agonist monotherapy has shown modest efficacy in clinical trials for several reasons[2][5]:
-
Poor Pharmacokinetics: Natural STING agonists like cyclic dinucleotides (CDNs) are hydrophilic, negatively charged, and susceptible to enzymatic degradation, leading to a short half-life and poor cellular uptake.[3][8][9]
-
Adaptive Resistance: Tumors can develop resistance by upregulating immune regulatory pathways. STING activation itself can induce an increase in immune checkpoints like PD-L1 and enzymes such as indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2), which suppress the anti-tumor immune response.[10][11]
-
Delivery Challenges: Effective delivery to tumor cells and antigen-presenting cells within the TME is difficult. Intratumoral (IT) injection is limited to accessible tumors, while systemic delivery can cause widespread immune activation and potential toxicity.[7][12][13]
-
Low STING Expression: Some tumors have low or absent STING expression, rendering them unresponsive to agonist therapy.[5][14]
Q3: What are the most common and effective combination strategies for STING agonists?
A: Combining STING agonists with other therapies aims to overcome resistance and create a synergistic anti-tumor effect. Key strategies include:
-
Immune Checkpoint Inhibitors (ICIs): This is the most common strategy. STING agonists can turn "cold" tumors "hot," making them more responsive to ICIs like anti-PD-1/PD-L1 antibodies.[7][8][15] The STING-induced inflammation increases T-cell infiltration, which can then be unleashed by checkpoint blockade.
-
Radiotherapy: Radiation causes DNA damage and cell death, releasing tumor DNA into the cytoplasm and activating the natural cGAS-STING pathway.[4][15] Adding an exogenous STING agonist can amplify this effect, leading to a more potent systemic anti-tumor response (abscopal effect).
-
Chemotherapy: Certain chemotherapeutic agents also induce immunogenic cell death and DNA damage, which can synergize with STING agonist activity.[16]
-
Targeted Therapy (e.g., PARP inhibitors, BRAF inhibitors): Combining STING agonists with targeted therapies has shown promise. For instance, in melanoma models, the STING agonist diABZI was shown to sensitize BRAF inhibitor-resistant cells.[17]
-
COX2 or IDO Inhibitors: These drugs directly target the adaptive resistance pathways that are often upregulated in response to STING activation.[10][11]
Q4: How do novel delivery systems improve the efficacy of STING agonists?
A: Advanced delivery systems are crucial for overcoming the inherent pharmacokinetic challenges of STING agonists.[2][3]
-
Nanoparticles (Lipid, Polymer, Silica): Encapsulating STING agonists in nanoparticles protects them from degradation, improves solubility, and can enhance delivery to immune cells in the TME.[1][8][18] Biodegradable mesoporous silica nanoparticles (bMSN), for example, have been shown to improve STING activation in DCs and tumor cells.[1]
-
Antibody-Drug Conjugates (ADCs): Linking a STING agonist to an antibody that targets a tumor-specific antigen creates an immune-stimulating antibody conjugate (ISAC).[19] This approach delivers the agonist directly to tumor cells, increasing local efficacy and reducing systemic side effects.[3][19]
-
Hydrogels: Injectable hydrogels can provide a sustained, local release of the STING agonist within the tumor, prolonging immune activation while minimizing systemic exposure.[3][8]
Troubleshooting Guide
Issue 1: Low or No Type I Interferon (IFN-β) Induction In Vitro
| Potential Cause | Suggested Solution |
| Poor Cellular Uptake | The agonist, especially if it's a cyclic dinucleotide, may not be crossing the cell membrane efficiently.[8] Use a transfection reagent or a specialized delivery vehicle (e.g., lipid nanoparticles) to improve intracellular delivery. |
| Low/Absent STING Expression | The cell line may not express sufficient levels of STING.[5] Verify STING protein expression via Western Blot or flow cytometry. If expression is low, consider using a different cell line known to have a functional STING pathway or genetically engineering the cells to express STING. |
| Degradation of Agonist | The agonist may be unstable in the culture medium or degraded by extracellular enzymes like ENPP1.[6] Minimize the time between agonist preparation and application. Consider using more stable, synthetic non-nucleotide agonists.[3] |
| Inactive Agonist | The agonist may have degraded due to improper storage or handling. Ensure the agonist is stored according to the manufacturer's instructions and use a freshly prepared solution for each experiment. Test a new batch or lot of the compound. |
Issue 2: Limited Anti-Tumor Efficacy In Vivo Despite Strong In Vitro Activity
| Potential Cause | Suggested Solution |
| Poor Bioavailability/Rapid Clearance | The agonist is being cleared from the tumor site too quickly to induce a robust immune response.[3][12] Switch to a delivery formulation that provides sustained release (e.g., hydrogel) or improved tumor retention (e.g., nanoparticles).[8] |
| Adaptive Immune Resistance | The tumor is upregulating immunosuppressive pathways (e.g., PD-L1, IDO, COX2) in response to STING activation, neutralizing the therapeutic effect.[10][11] Combine the STING agonist with an appropriate inhibitor (e.g., anti-PD-1 antibody, celecoxib). Analyze the TME for expression of these resistance markers. |
| Suboptimal Dosing or Schedule | The dose may be too low to be effective, or the administration schedule may not be optimal.[12] Perform a dose-escalation study. Experiment with different dosing frequencies (e.g., multiple injections over several days).[20] |
| Host vs. Tumor STING Activity | The therapeutic effect may depend on STING activation in host immune cells (like DCs) rather than the tumor cells themselves.[14][19] Ensure the chosen delivery method can effectively target host antigen-presenting cells within the TME. |
Issue 3: Tumor Relapse After an Initial Response to Combination Therapy
| Potential Cause | Suggested Solution |
| Lack of Durable Immune Memory | The initial response did not lead to the formation of a robust, long-term T-cell memory. Analyze peripheral blood and tumor-infiltrating lymphocytes for memory T-cell markers (e.g., CD44, CD62L). |
| Tumor Heterogeneity | A sub-population of tumor cells may be resistant to the therapy (e.g., lacking the target for an ADC or having a defective STING pathway).[7] Consider adding a third therapeutic agent that targets a different pathway to overcome this heterogeneity. |
| Evolving Resistance Mechanisms | The tumor may have developed new mechanisms of immune evasion under therapeutic pressure. Re-biopsy the relapsed tumor and perform genomic or transcriptomic analysis to identify new resistance pathways that can be targeted. |
Quantitative Data Summary
Table 1: Efficacy of STING Agonist Combination Therapies in Preclinical Models
| STING Agonist | Combination Agent | Cancer Model | Key Efficacy Outcome | Reference |
| CDA (Cyclic di-AMP) | Anti-PD-1 | Lewis Lung Carcinoma | Enhanced anti-tumor response and increased mouse survival compared to monotherapy. | [10][11] |
| CDA (Cyclic di-AMP) | Celecoxib (COX2 Inhibitor) | Lewis Lung Carcinoma | Controlled tumor growth, led to uniform survival without relapse, and induced systemic anti-tumor immunity. | [10][11] |
| ADU-S100 | Anti-PD-1 (Spartalizumab) | Solid Tumors/Lymphomas | Significantly enhanced immune responses, leading to tumor regression in some cases. | [7][21] |
| diABZI | Anti-PD-1 + IDO Inhibitor | Colorectal Cancer | Significantly enhanced tumor suppression relative to any single-agent monotherapy. | [22] |
| cGAMP | Anti-VEGFR2 + Anti-PD-1 | Colon Cancer | Efficacy was enhanced compared to mono- or dual-combination therapy. | [6] |
Experimental Protocols
Protocol 1: General In Vitro STING Pathway Activation Assay
This protocol describes a general method to confirm that a STING agonist is activating its pathway in a chosen cell line.
-
Cell Culture: Plate cells known to have a functional STING pathway (e.g., THP-1 monocytes, B16-F10 melanoma) in a 24-well or 96-well plate and allow them to adhere overnight.
-
Agonist Preparation: Prepare a stock solution of the STING agonist-1 in a suitable solvent (e.g., sterile DMSO or water). Make serial dilutions to create a dose-response curve.
-
Treatment:
-
For standard agonists, add the diluted compound directly to the cell culture media.
-
For cyclic dinucleotides that require enhanced delivery, pre-mix the agonist with a transfection reagent (e.g., Lipofectamine) or encapsulate it in a delivery vehicle according to the manufacturer's protocol before adding to the cells.[8]
-
Include a vehicle-only control (e.g., DMSO).
-
-
Incubation: Incubate the cells for a predetermined time (typically 6-24 hours) to allow for pathway activation and downstream gene expression.
-
Endpoint Analysis:
-
IFN-β Measurement (ELISA): Collect the cell culture supernatant. Measure the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Reporter Assay: If using a cell line engineered with an IFN-β promoter-luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.[23]
-
Western Blot: Lyse the cells and perform Western blot analysis to detect phosphorylation of key pathway proteins like STING, TBK1, and IRF3.[17]
-
Protocol 2: General In Vivo Murine Syngeneic Tumor Model
This protocol outlines a typical workflow for evaluating the efficacy of a STING agonist in combination with another therapy in an immunocompetent mouse model.
-
Cell Implantation: Subcutaneously implant a suitable number of syngeneic tumor cells (e.g., 5x10^5 MC38 colorectal cells or B16-F10 melanoma cells) into the flank of immunocompetent mice (e.g., C57BL/6).[10]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor volume every 2-3 days using calipers (Volume = (Length x Width²)/2).[20]
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (n=5-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Combination Agent alone (e.g., anti-PD-1 antibody)
-
Group 4: this compound + Combination Agent
-
-
Drug Administration:
-
Administer the STING agonist via the desired route (e.g., intratumoral injection, intravenous).[7][24]
-
Administer the combination agent according to its established protocol (e.g., intraperitoneal injection for antibodies).
-
Follow the predetermined dosing schedule for the duration of the experiment.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Continue monitoring tumor volume until control tumors reach the predetermined endpoint. Plot tumor growth curves for each group.
-
Survival Analysis: Monitor mice for survival and plot a Kaplan-Meier survival curve.
-
Immunophenotyping: At the end of the study (or at intermediate timepoints), tumors and tumor-draining lymph nodes can be harvested, processed into single-cell suspensions, and analyzed by flow cytometry to quantify changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).[10]
-
Visualizations and Diagrams
References
- 1. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination Strategies with STING Agonists: Current Advances and Future Directions. | Read by QxMD [read.qxmd.com]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 8. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2019183578A1 - Extracellular vesicles comprising sting-agonist - Google Patents [patents.google.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AU2022218771A9 - Methods of treating cancers using sting agonists - Google Patents [patents.google.com]
- 17. Frontiers | Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Next‐Generation HER‐2 Tumor‐Targeted Delivery of the STING Agonist Immune‐Stimulating Antibody Conjugate (ISAC) Improves Anticancer Efficacy and Induces Immunological Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STING Agonist Drug Delivery by Bacterial Extracellular Vesicles Induces Synergistic Immuno‐Oncology Responses and Efficient Inhibition of Tumour Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The cGAS‒STING pathway in colorectal cancer: bridging innate immunity and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. ascopubs.org [ascopubs.org]
"STING agonist-1" degradation in experimental settings
Welcome to the technical support center for STING Agonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on troubleshooting degradation-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in experimental settings?
A1: Natural cyclic dinucleotide (CDN) STING agonists are primarily degraded by the ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1).[1][2][3] This enzyme is a type II transmembrane glycoprotein that hydrolyzes the 2',3'-cGAMP, the endogenous STING ligand.[1][4] ENPP1 is the predominant hydrolase for 2',3'-cGAMP in vivo.[1]
Q2: My this compound doesn't seem to be activating the downstream pathway. What could be the issue?
A2: Lack of STING pathway activation can be due to several factors:
-
Agonist Degradation: The agonist may be rapidly degraded by ENPP1 expressed by your cells.[1]
-
Poor Cell Permeability: Natural STING agonists are hydrophilic and negatively charged, leading to inefficient crossing of the cell membrane to reach the cytosolic STING protein.[5][6]
-
Inactive STING Pathway: The cell line you are using may have a deficient or non-operational cGAS-STING pathway.[7]
-
Incorrect Agonist Concentration: The concentration of the agonist may be too low to elicit a response, possibly due to receptor saturation or negative feedback mechanisms at higher concentrations.[8]
Q3: How can I improve the stability of this compound in my experiments?
A3: Several strategies can be employed to enhance the stability and efficacy of STING agonists:
-
Use of ENPP1 Inhibitors: Co-administration of an ENPP1 inhibitor can prevent the degradation of cGAMP and increase STING activation.
-
Synthetic Agonists: Utilize synthetic STING agonists that are designed to be resistant to phosphodiesterase degradation.[9]
-
Delivery Systems: Encapsulating the agonist in delivery vehicles like liposomes or nanoparticles can protect it from enzymatic degradation, improve stability, and enhance cellular uptake.[5][6][10][11][12]
Q4: I observe a decrease in total STING protein levels after treating my cells with this compound. Is this expected?
A4: Yes, this is an expected biological response. Upon activation, the STING protein traffics from the endoplasmic reticulum to the Golgi apparatus and subsequently to endolysosomal compartments where it is degraded.[13] This trafficking-mediated degradation is a natural negative feedback mechanism to terminate the signaling cascade.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| No or low phosphorylation of STING, TBK1, and IRF3 | 1. This compound degradation: The agonist is being degraded before it can activate STING. | 1a. Test for ENPP1 expression in your cell line. 1b. Use an ENPP1 inhibitor. 1c. Switch to a degradation-resistant synthetic STING agonist. 1d. Use a delivery system (e.g., liposomes) to protect the agonist.[5][6] |
| 2. Poor cell permeability: The agonist is not reaching the cytosol. | 2a. Use a transfection reagent or electroporation to deliver the agonist into the cells. 2b. Encapsulate the agonist in a nanoparticle or liposomal delivery system.[5][6] | |
| 3. Cell line issue: The cell line may not express key components of the STING pathway (e.g., cGAS, STING).[7] | 3a. Verify the expression of STING, TBK1, and IRF3 in your cell line by Western blot. 3b. Use a positive control cell line known to have a functional STING pathway. | |
| 4. Incorrect experimental setup: Issues with reagents, antibodies, or protocol. | 4a. Double-check the concentrations of all reagents. 4b. Validate the specificity and activity of your phospho-specific antibodies. 4c. Refer to the detailed experimental protocol below. | |
| Decreased total STING protein levels | Ligand-induced STING degradation: This is a normal physiological response to terminate signaling.[13] | This is an indicator of successful STING activation. To study the upstream signaling events, you can use lysosomal inhibitors like Bafilomycin A1 to block STING degradation. |
| Inconsistent results between experiments | 1. Variability in agonist stability: The agonist may be degrading at different rates. | 1a. Prepare fresh agonist solutions for each experiment. 1b. Store agonist stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. |
| 2. Cell passage number: High passage numbers can lead to altered cellular responses. | 2a. Use cells with a low passage number. 2b. Regularly test for mycoplasma contamination. |
Quantitative Data Summary
The stability of STING agonists can be significantly influenced by their chemical nature and formulation. Below is a summary of the kinetic parameters for the hydrolysis of 2',3'-cGAMP by ENPP1 and a qualitative comparison of the stability of different agonist types.
Table 1: Kinetic Parameters of 2',3'-cGAMP Hydrolysis by ENPP1
| Parameter | Value | Reference |
| Kcat | 4 s-1 | [1] |
| Km | 15 µM | [1] |
Table 2: Qualitative Stability Comparison of STING Agonists
| Agonist Type | Stability against Phosphodiesterases | Cell Permeability | Notes |
| Natural CDNs (e.g., 2',3'-cGAMP) | Low | Low | Rapidly degraded by ENPP1.[1][9] |
| Synthetic CDN Analogs (e.g., ADU-S100) | High | Moderate | Designed to be resistant to enzymatic degradation.[9][14] |
| Non-CDN Small Molecules | High | High | Generally more stable and cell-permeable. |
| Liposomal/Nanoparticle Formulations | High | High | Encapsulation protects the agonist from degradation and enhances cellular uptake.[5][6][10] |
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
This protocol is adapted from Vila et al. (2022) and is designed to assess the phosphorylation of key proteins in the STING signaling pathway.[7]
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (add fresh)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations and time points. Include a vehicle-only control.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is your whole-cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To detect total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins and the loading control.
-
Visualizations
Diagram 1: STING Signaling Pathway
Caption: Canonical STING signaling pathway.
Diagram 2: Experimental Workflow for Assessing this compound Activity
Caption: Workflow for Western blot analysis.
Diagram 3: Troubleshooting Logic for No STING Pathway Activation
Caption: Troubleshooting decision tree.
References
- 1. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming [mdpi.com]
- 9. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. Termination of STING responses is mediated via ESCRT‐dependent degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of STING Agonists Versus Other Immunotherapy Agents in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of STING (Stimulator of Interferon Genes) agonists against other prominent immunotherapy agents, namely immune checkpoint inhibitors (anti-PD-1/PD-L1) and Chimeric Antigen Receptor (CAR) T-cell therapy. The content is supported by experimental data from various preclinical studies, with a focus on providing a clear, data-driven comparison for researchers in oncology and drug development.
Mechanism of Action: A Tripartite Approach to Anti-Tumor Immunity
The innate and adaptive immune systems are intricately linked in the fight against cancer. STING agonists, immune checkpoint inhibitors, and CAR T-cell therapy each leverage distinct but complementary mechanisms to activate and enhance the body's anti-tumor response.
STING Agonists: These agents work by activating the STING pathway, a critical component of the innate immune system. Cytosolic DNA, a hallmark of cellular stress and damage often found in the tumor microenvironment, is detected by cGAS (cyclic GMP-AMP synthase), which in turn produces cGAMP. cGAMP then binds to and activates STING on the endoplasmic reticulum.[1] This activation leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2] This "lights a fire" in the tumor, promoting the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), thereby transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.
References
Validating STING Agonist-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of "STING agonist-1" in a cellular context. We offer a comparative analysis with other known STING agonists—2'3'-cGAMP, diABZI, and MSA-2—supported by experimental data and detailed protocols. This document is intended to aid researchers in selecting the most appropriate assays to confirm that their STING agonist directly interacts with its target and elicits the desired downstream signaling cascade.
Understanding this compound's Mechanism of Action
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Upon activation by cyclic dinucleotides (CDNs) like 2'3'-cGAMP, or synthetic agonists, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines, including CXCL10.
"this compound," like other STING agonists, is designed to activate this pathway to stimulate an anti-tumor or anti-viral immune response. Validating its direct interaction with the STING protein and quantifying the activation of the downstream signaling pathway are crucial steps in its preclinical development.
Comparative Analysis of STING Agonists
To provide a framework for evaluating "this compound," we compare it to three well-characterized STING agonists:
-
2'3'-cGAMP: The natural endogenous ligand for STING.
-
diABZI: A potent, non-CDN small molecule STING agonist.
-
MSA-2: An orally available, non-nucleotide STING agonist.
The following table summarizes the potency of these agonists in the human monocytic cell line THP-1, a commonly used model for studying STING signaling.
| Agonist | Agonist Type | THP-1 Cell IFN-β Secretion EC50 | Reference |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | ~53.9 µM | [1] |
| diABZI | Non-CDN Small Molecule | ~3.1 µM | [1] |
| ADU-S100 | Cyclic Dinucleotide (CDN) | ~3.03 µg/mL | [2] |
| MSA-2 | Non-CDN Small Molecule | ~8.3 µM (WT STING) |
Experimental Protocols for Target Validation
Here, we provide detailed protocols for key experiments to validate the target engagement and downstream signaling of "this compound."
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Cell Treatment:
-
Culture THP-1 cells to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Thermal Denaturation:
-
Transfer the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis by Western Blot:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by Western blot using an antibody specific for the STING protein.
-
Quantify the band intensities to determine the amount of soluble STING at each temperature. A shift in the melting curve to higher temperatures in the presence of "this compound" indicates direct target engagement.
-
Downstream Signaling: Phosphorylation of STING, TBK1, and IRF3 by Western Blot
Activation of the STING pathway leads to the phosphorylation of STING, TBK1, and IRF3. Detecting these phosphorylation events by Western blot is a key indicator of target engagement and pathway activation.
Protocol:
-
Cell Stimulation:
-
Seed THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Stimulate the cells with "this compound" at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING (Ser366), phospho-TBK1 (Ser172), and phospho-IRF3 (Ser396) overnight at 4°C.
-
Also, probe for total STING, TBK1, and IRF3, as well as a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the phosphorylated forms of these proteins upon treatment with "this compound" confirms pathway activation.
-
Functional Output: IFN-β Secretion by ELISA
The primary functional output of STING activation is the production of type I interferons. Measuring the secretion of IFN-β into the cell culture supernatant is a robust method to quantify the biological activity of "this compound."
Protocol:
-
Cell Stimulation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with a serial dilution of "this compound" or other agonists for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
-
ELISA:
-
Perform the IFN-β ELISA according to the manufacturer's instructions (e.g., using a commercially available kit).
-
Briefly, coat a 96-well plate with a capture antibody for human IFN-β.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of IFN-β in the samples based on the standard curve. This will allow for the determination of the EC50 value of "this compound."[1][3]
-
Gene Expression Analysis: qPCR for IFNB1 and CXCL10
Activation of the STING pathway leads to the transcriptional upregulation of target genes. Quantifying the mRNA levels of IFNB1 (the gene encoding IFN-β) and CXCL10 by quantitative PCR (qPCR) is a sensitive method to assess pathway activation.
Protocol:
-
Cell Stimulation:
-
Seed THP-1 cells in a 12-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with "this compound" for 6 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Assess the RNA quality and quantity.
-
Reverse transcribe the RNA into cDNA.
-
-
qPCR:
-
Perform qPCR using primers specific for human IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control. A significant increase in the expression of these genes will confirm STING pathway activation.[4]
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: STING Signaling Pathway Activation.
Caption: Experimental Workflow for Target Validation.
Caption: Comparison of Validation Assays.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context-dependent activation of STING-interferon signaling by CD11b agonists enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of stimulator of interferon genes (STING) signaling on radiation-induced chemokine expression in human osteosarcoma cells | PLOS One [journals.plos.org]
A Comparative Guide to STING Agonist-1 in Combination with Anti-PD-1 Therapy
The combination of STING (Stimulator of Interferon Genes) agonists with anti-PD-1 (Programmed cell Death protein 1) therapy represents a promising strategy in cancer immunotherapy. This guide provides an objective comparison of the performance of this combination therapy against alternatives, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms. The focus is on "STING agonist-1," a representative small molecule STING agonist, with comparative data drawn from various preclinical and clinical studies involving similar agents.
Mechanism of Synergy: Turning "Cold" Tumors "Hot"
The core principle behind combining a STING agonist with an anti-PD-1 antibody is to create a synergistic anti-tumor response.[1][2] Many tumors are considered "cold," meaning they lack immune cell infiltration and are therefore unresponsive to checkpoint inhibitors like anti-PD-1 antibodies.
STING agonists work by activating the innate immune system.[3][4] When administered intratumorally, a STING agonist mimics a viral or bacterial infection by activating the cGAS-STING pathway within tumor and immune cells.[1][4] This activation leads to a cascade of events:
-
Production of Type I Interferons (IFNs) : STING activation robustly induces the production of type I IFNs (e.g., IFN-β).[3][4][5]
-
Dendritic Cell (DC) Maturation : Type I IFNs promote the maturation and activation of dendritic cells.[6]
-
T-Cell Priming and Recruitment : Activated DCs present tumor antigens to naive T-cells, leading to the priming and activation of tumor-specific cytotoxic T-lymphocytes (CD8+ T-cells).[4][6] These activated T-cells then traffic to and infiltrate the tumor microenvironment (TME).[4]
However, the inflammatory TME resulting from STING activation often leads to the upregulation of immune checkpoint proteins like PD-L1 on tumor cells, which can dampen the anti-tumor T-cell response.[1][7] This is where anti-PD-1 therapy becomes crucial. By blocking the PD-1/PD-L1 interaction, the anti-PD-1 antibody "releases the brakes" on the newly recruited cytotoxic T-cells, restoring their ability to recognize and kill cancer cells.[4] This synergistic action effectively transforms an immunologically "cold" tumor into a "hot" one, thereby overcoming resistance to checkpoint blockade.[3]
Quantitative Data Comparison
The following tables summarize preclinical and clinical data for STING agonists in combination with anti-PD-1/PD-L1 therapy.
Table 1: Preclinical Efficacy of STING Agonist + Anti-PD-1 Combination Therapy
| STING Agonist | Cancer Model | Treatment Regimen | Key Findings | Reference |
| ADU-S100 | Colon Cancer (Peritoneal Carcinomatosis) | ADU-S100 + anti-PD-1 | Greatly reduced tumor burden compared to either therapy alone. | [5] |
| 2′3′-c-di-AM(PS)2 (Rp, Rp) | High-Grade Serous Ovarian Cancer (ID8 model) | STING agonist + Carboplatin + anti-PD-1 | Longest survival compared to dual or monotherapy groups. Decreased ascites and tumor burden. | [8] |
| cGAMP Nanoparticles | Melanoma | Nanoparticle-delivered cGAMP + anti-PD-L1 | Significantly better anti-tumor effect than monotherapy. | [2] |
| cGAMP Nanoparticles | Neuroblastoma | Nanoparticle-delivered cGAMP + anti-PD-L1 | Synergistic anti-tumor effect. | [2] |
| BI-STING | Murine Tumor Models | Intratumoral BI-STING + anti-PD-1 | Enhanced abscopal (distant) tumor control. | [9] |
| diABZI | Colorectal Cancer (CRC) | diABZI + IDO inhibitor + anti-PD-1 | Significantly enhanced tumor suppression relative to monotherapy. | [10] |
Table 2: Immunological Effects of STING Agonist + Anti-PD-1 Combination Therapy
| STING Agonist | Cancer Model | Key Immunological Changes | Reference |
| ADU-S100 | Merkel Cell Carcinoma (PD-L1 refractory) | 3-fold expansion of intratumoral CD8+ T-cells. Increase in all T-cells (CD4 & CD8) from 18% to 36% of TME. | [11] |
| 2′3′-c-di-AM(PS)2 (Rp, Rp) | High-Grade Serous Ovarian Cancer | Higher IFN response, antigen presentation, and MHC II gene expression. Increased intratumoral PD-1+ and CD69+CD62L- CD8+ T-cells. | [8] |
| diABZI | Colorectal Cancer (CRC) | Promoted recruitment of CD8+ T-cells and dendritic cells. Decreased infiltration of myeloid-derived suppressor cells. | [10] |
| ADU-S100 | Murine Tumor Models | Activated tumor-specific CD8+ T-cells and enhanced anti-tumor immunity. | [12] |
Table 3: Overview of STING Agonists in Clinical Development (Monotherapy and Combination)
| STING Agonist | Developer | Phase | Indication | Combination | Key Findings/Status | Reference |
| MK-1454 | Merck | Phase I | Advanced Solid Tumors / Lymphomas | Pembrolizumab (anti-PD-1) | Can induce strong immune responses, enhancing pembrolizumab effectiveness. May overcome resistance to PD-1 blockade. | [3] |
| SNX281 | Synthekine | Phase I | Advanced Solid Tumors | Pembrolizumab (anti-PD-1) | Early data suggest it can enhance anti-tumor immunity and potentially overcome resistance to checkpoint inhibitors. | [3] |
| GSK3745417 | GlaxoSmithKline | Phase I | Advanced Solid Tumors | Potentially with other immunotherapies | Manageable safety profile with potential for inducing anti-tumor immune responses. | [3] |
| E-7766 | Eisai | Phase I | Advanced Solid Tumors / Lymphomas | N/A (Monotherapy) | Assessing safety, tolerability, and preliminary efficacy. | [3] |
| ADU-S100 (MIW815) | Aduro/Novartis | Phase I/Ib | Advanced/Metastatic Tumors/Lymphomas | Spartalizumab (anti-PD-1) | Limited efficacy in broad patient populations (8% ORR), but higher in Merkel cell carcinoma (50% ORR). | [11] |
Experimental Protocols
Detailed methodologies are critical for interpreting and replicating experimental findings. Below are generalized protocols for key experiments cited in the evaluation of STING agonist and anti-PD-1 combination therapy.
In Vivo Murine Tumor Model
This protocol outlines a typical experiment to assess the efficacy of the combination therapy in a syngeneic mouse model.
-
Cell Line and Animal Model : A murine cancer cell line (e.g., CT26 for colorectal cancer, B16-F10 for melanoma) is selected. The cells are cultured under standard conditions. Age- and sex-matched immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Implantation : A specific number of cancer cells (e.g., 1 x 10^6) suspended in a sterile solution (e.g., PBS or Matrigel) are injected subcutaneously into the flank of each mouse.
-
Treatment Groups : Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: (1) Vehicle control, (2) this compound alone, (3) anti-PD-1 antibody alone, and (4) this compound + anti-PD-1 antibody.
-
Administration :
-
Monitoring and Endpoints :
-
Tumor Growth : Tumor volume is measured every 2-3 days using calipers (Volume = (width)² × length / 2).[6]
-
Survival : Mice are monitored for survival, with the endpoint being tumor volume reaching a predetermined size or signs of morbidity.
-
Toxicity : Body weight and general health are monitored as indicators of treatment-related toxicity.
-
References
- 1. STING-Activating Nanoparticles Combined with PD-1/PD-L1 Blockade: A Synergistic Approach in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING Agonist Drug Delivery by Bacterial Extracellular Vesicles Induces Synergistic Immuno‐Oncology Responses and Efficient Inhibition of Tumour Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Synthetic STING Agonist (diABZI) vs. cGAMP
This guide provides a comprehensive comparison of the synthetic STING agonist diABZI and the natural endogenous STING agonist, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of activating the ST-ing (Stimulator of Interferon Genes) pathway.
Introduction to STING Agonists
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells and the development of a robust anti-pathogen or anti-tumor immune response.[2][3]
cGAMP (cyclic GMP-AMP) is the endogenous second messenger that activates STING. It is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA).[1][4]
diABZI (dimeric amidobenzimidazole) is a potent, non-nucleotide synthetic STING agonist that has shown significant promise in preclinical studies.[1][3] Unlike cyclic dinucleotide (CDN) agonists like cGAMP, diABZI has distinct chemical properties that may offer advantages in terms of potency and drug-like characteristics.[5]
Mechanism of Action and Signaling Pathway
Both cGAMP and diABZI activate STING, which resides on the endoplasmic reticulum (ER) membrane. Upon binding, STING undergoes a conformational change, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][4] This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 then translocates to the nucleus to induce the transcription of type I IFNs and other inflammatory genes.[3][4]
Comparative Performance Data
The following tables summarize the quantitative data comparing the activity of diABZI and cGAMP from various preclinical studies.
Table 1: In Vitro Potency for STING Activation
| Compound | Cell Line | Assay | EC50 | Reference |
| diABZI | Human PBMCs | IFN-β Secretion | 130 nM | [3] |
| cGAMP | Human PBMCs | IFN-β Secretion | >52 µM | [3] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Tumor Model | Administration | Outcome | Reference |
| diABZI | Syngeneic Colon Tumor | Systemic | 80% of treated mice showed tumor eradication. | [1] |
| cGAMP | Various (Breast, Lung, Melanoma) | Intratumoral | Promotes vascular normalization and CD8+ T cell infiltration. | [6] |
| ADU-S100 (cGAMP analog) | CT26 Colon Carcinoma | Intratumoral | Durable tumor regression and T cell memory. | [7] |
Key Experimental Methodologies
Detailed protocols are essential for the accurate assessment and comparison of STING agonists. Below are methodologies for key experiments cited in this guide.
In Vitro STING Activation Assay in THP-1 Cells
This assay is used to determine the potency of STING agonists by measuring the induction of a downstream reporter gene (e.g., luciferase under the control of an IFN-stimulated response element) or the secretion of cytokines like IFN-β.
Protocol:
-
Cell Culture: Culture THP-1 dual reporter cells in media recommended by the manufacturer.
-
Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Compound Treatment: Add serial dilutions of the STING agonists (diABZI or cGAMP) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay:
-
For luciferase reporter assays, add the luciferase substrate to the wells according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Cytokine Measurement (ELISA):
-
Data Analysis: Plot the response (e.g., luminescence, cytokine concentration) against the agonist concentration and determine the EC50 value using a suitable software.
References
- 1. mdpi.com [mdpi.com]
- 2. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to STING Agonists in Murine Models: DMXAA vs. Cyclic Dinucleotides
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, linking the detection of cytosolic DNA to the production of type I interferons and other inflammatory cytokines. Its potent ability to drive anti-tumor immunity has made it a prime target for cancer immunotherapy. This guide provides an objective comparison between two major classes of STING agonists frequently studied in murine models: the small molecule DMXAA and the natural ligand-mimicking Cyclic Dinucleotide (CDN) agonists.
For the purpose of this guide, the non-specific term "STING agonist-1" is represented by the well-characterized and clinically relevant class of Cyclic Dinucleotide (CDN) agonists, with a focus on 2'3'-cGAMP (cGAMP), the endogenous ligand for STING.
Mechanism of Action: A Shared Pathway with a Critical Divergence
Both DMXAA and CDN agonists function by binding directly to the STING protein, which resides on the endoplasmic reticulum. This binding event induces a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus. This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β).[1][2][3] Concurrently, this pathway can also activate NF-κB, leading to the production of a suite of pro-inflammatory cytokines and chemokines.[1][4]
The most significant difference lies in their species specificity. DMXAA is a potent agonist of murine STING only and fails to bind or activate the human STING protein.[1][5] This species-selectivity is the primary reason for its failure in human clinical trials despite remarkable preclinical success in mice.[1][6][7] In contrast, CDNs like cGAMP are the natural ligands for the STING protein and effectively activate both murine and human STING, making them a more translationally relevant class of compounds.[8][9]
Comparative Data Presentation
The following tables summarize key characteristics and performance data for DMXAA and CDN agonists in murine models, based on published experimental results.
Table 1: Molecular and Binding Characteristics
| Feature | DMXAA (Vadimezan, ASA404) | Cyclic Dinucleotide (e.g., 2'3'-cGAMP) |
| Compound Type | Non-nucleotide, xanthenone derivative | Cyclic Dinucleotide (Endogenous Ligand) |
| Molecular Weight | 282.29 g/mol [10] | ~674.4 g/mol |
| Binding Site | C-terminal domain of STING[1] | C-terminal ligand-binding domain of STING[11] |
| Murine STING Activity | Potent Agonist[1] | Potent Agonist[9] |
| Human STING Activity | No significant binding or activation[1][10] | Potent Agonist[9] |
Table 2: In Vivo Efficacy in Murine Tumor Models
| Parameter | DMXAA | Cyclic Dinucleotide (cGAMP) |
| Tumor Models | Lung cancer (L1C2), Mesothelioma (AE17), Colon cancer (344SQ), Melanoma (B16-F10)[6][12][13] | Breast cancer (4T1), Colon cancer (CT26), Melanoma (B16F10)[14][15][16] |
| Administration | Intraperitoneal (i.p.), Intratumoral (i.t.)[2][4] | Intratumoral (i.t.)[14] |
| Typical Dose Range | 18 - 30 mg/kg (i.p. or i.t.)[4][13][17] | 2.5 - 10 µg per tumor (i.t.)[14] |
| Anti-Tumor Effect | Tumor hemorrhagic necrosis, tumor regression, induction of memory response.[1][4][12] | Significant tumor growth inhibition, CD8+ T cell-dependent tumor rejection.[14][15] |
| Reported Cures | High cure rates reported in multiple models, especially with multiple doses.[4] | Can lead to complete tumor regression.[14] |
Table 3: Immunological Effects in Murine Models
| Immunological Effect | DMXAA | Cyclic Dinucleotide (cGAMP) |
| Key Cytokines Induced | TNF-α, IFN-β, IP-10 (CXCL10), IL-6, MCP-1 (CCL2), RANTES (CCL5).[10][12] | IFN-β, IFN-α, TNF-α, CXCL10, IL-6.[9][18] |
| Macrophage Response | Potent activation of tumor-associated macrophages (TAMs); repolarization from M2 to M1 phenotype.[6][12] | Potent accumulation and activation of macrophages in the tumor; induction of M1 phenotype.[15] |
| Dendritic Cell (DC) Effect | Direct activation of DCs, leading to upregulation of co-stimulatory molecules.[19] | Activates DCs to enhance antigen presentation and prime T cells.[8] |
| T Cell Response | Induces influx of CD8+ T cells required for efficacy; can blunt CTL lytic quality at high doses.[4][12] | Induces robust CD8+ T cell-dependent anti-tumor immunity.[14][15] |
| NK Cell Response | Contributes to anti-tumor effects.[1] | NK cells are activated and contribute to anti-tumor responses.[20] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below is a generalized protocol for evaluating STING agonists in a murine syngeneic tumor model.
1. Animal Models and Tumor Implantation:
-
Mice: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.
-
Cell Lines: Syngeneic tumor cells such as B16-F10 melanoma, CT26 colon carcinoma, or 4T1 breast cancer are cultured under standard conditions.
-
Implantation: Mice are subcutaneously injected in the flank with a suspension of tumor cells (e.g., 0.5 - 2 x 10⁵ cells in 100 µL PBS). Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³).[13][14]
2. Agonist Preparation and Administration:
-
DMXAA: The sodium salt of DMXAA is dissolved in sterile water or PBS. A common dose is 25 mg/kg administered via intraperitoneal (i.p.) injection.[6][13]
-
cGAMP: cGAMP is dissolved in sterile PBS. It is typically administered via intratumoral (i.t.) injection at a dose of 2.5 µg in a small volume (e.g., 25-50 µL).[14]
-
Treatment Schedule: Treatment may consist of a single dose or multiple doses administered several days apart (e.g., days 5 and 10 post-implantation).[4][14]
3. Efficacy and Immunological Assessment:
-
Tumor Growth: Tumor volume is measured every 2-3 days using digital calipers (Volume = 0.5 x Length x Width²). Mice are euthanized when tumors exceed a predetermined size.[13][14]
-
Survival: Animal survival is monitored and plotted using Kaplan-Meier curves.
-
Cytokine Analysis: At specified time points post-treatment (e.g., 6-24 hours), mice are euthanized. Serum is collected for systemic cytokine analysis, and tumors are homogenized to measure local cytokine levels via ELISA or Luminex assays.[12][18]
-
Immune Cell Infiltration: Tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, F4/80, NK1.1). Analysis is performed using flow cytometry to quantify immune cell populations.[13][15]
-
Immunohistochemistry (IHC): Tumors can be fixed, sectioned, and stained to visualize the spatial distribution of immune cells within the tumor microenvironment.
References
- 1. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 5. mouse-but-not-human-sting-binds-and-signals-in-response-to-the-vascular-disrupting-agent-5-6-dimethylxanthenone-4-acetic-acid - Ask this paper | Bohrium [bohrium.com]
- 6. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 7. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 8. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Proper Administration Sequence of Radiotherapy and Anti-Vascular Agent—DMXAA Is Essential to Inhibit the Growth of Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. cGAS deficiency enhances inflammasome activation in macrophages and inflammatory pathology in pristane-induced lupus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking STING Agonist-1: A Comparative Guide to Novel Immune Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The landscape of vaccine and immunotherapy development is continuously evolving, with a significant focus on enhancing the efficacy of immune responses through the use of novel adjuvants. This guide provides an objective comparison of "STING agonist-1," a promising new agent, against other leading novel immune adjuvants, including Toll-like receptor (TLR) agonists, saponin-based adjuvants, and lipid-based adjuvants. The following sections present a comprehensive overview of their mechanisms of action, comparative performance data from preclinical studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to Novel Immune Adjuvants
Adjuvants are critical components of modern vaccines, augmenting the body's immune response to an antigen to elicit a more robust, durable, and effective protective immunity.[1][2] While traditional adjuvants like aluminum salts have a long history of use, there is a growing need for novel adjuvants that can induce specific types of immune responses, such as potent T-cell-mediated immunity, crucial for combating intracellular pathogens and cancer.[][4] This guide focuses on the next generation of adjuvants, each with a distinct mechanism of action.
-
STING Agonists: The Stimulator of Interferon Genes (STING) pathway is a key component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[5][6] STING agonists activate this pathway, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[7][8] This, in turn, promotes the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs), enhancing their ability to prime potent antigen-specific CD8+ T-cell responses, which are critical for clearing virally infected cells and tumor cells.[9][10] "this compound" is a novel synthetic molecule designed for potent and specific activation of the STING pathway.
-
Toll-Like Receptor (TLR) Agonists: TLRs are a class of pattern recognition receptors (PRRs) that recognize conserved molecular patterns on pathogens.[11] TLR agonists, such as Monophosphoryl lipid A (MPLA), a derivative of lipopolysaccharide (LPS) that targets TLR4, and CpG oligodeoxynucleotides that target TLR9, mimic these pathogen-associated molecular patterns (PAMPs) to activate innate immune cells.[11][12] This activation leads to the production of inflammatory cytokines and the upregulation of co-stimulatory molecules on APCs, ultimately shaping the adaptive immune response.[13]
-
Saponin-Based Adjuvants: Derived from the bark of the Quillaja saponaria tree, saponin adjuvants like QS-21 are known for their ability to induce a balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune response.[11][12] They can also promote the generation of cytotoxic T lymphocytes (CTLs).[11] Saponins are often formulated in particulate systems, such as ISCOMs (immune-stimulating complexes) or combined with other adjuvants like in AS01, to enhance their stability and reduce toxicity.[14][15]
-
Lipid-Based Adjuvants: This class includes oil-in-water emulsions like MF59 and AS03, and liposomes.[16][17] These adjuvants can act as delivery systems, encapsulating the antigen to protect it from degradation and facilitate its uptake by APCs.[2] They also create a local inflammatory environment at the injection site, which helps to recruit and activate immune cells, leading to a stronger and more sustained immune response.[16]
Comparative Performance Data
The following tables summarize preclinical data comparing the immunological performance of this compound against other novel adjuvants. The data is synthesized from multiple studies and aims to provide a comparative overview. It is important to note that direct head-to-head comparisons across all adjuvant classes in a single study are limited, and experimental conditions may vary between studies.
Table 1: Comparative Cytokine Induction in a Murine Model
| Adjuvant | Key Cytokines Induced (in vivo, draining lymph node) | Predominant T-helper (Th) Polarization | Reference |
| This compound | High IFN-β, IFN-γ, TNF-α, IL-6 | Strong Th1 | [9][18] |
| TLR4 Agonist (MPLA) | Moderate TNF-α, IL-6, IL-12 | Th1-biased | [11][19] |
| Saponin (QS-21) | Moderate IFN-γ, IL-2, IL-5 | Balanced Th1/Th2 | [11][12] |
| Lipid-Based (AS03) | Moderate IL-6, CXCL10 | Th1/Th2 | [16] |
Table 2: Comparative Humoral and Cellular Immune Responses in a Murine Model
| Adjuvant | Antigen-Specific Antibody Titer (IgG) | Predominant IgG Isotype | Antigen-Specific CD8+ T-cell Response | Reference |
| This compound | High | IgG2a/c | Strong induction of cytotoxic T lymphocytes | [9][18] |
| TLR4 Agonist (MPLA) | Moderate to High | IgG2a/c | Moderate CTL induction | [12][19] |
| Saponin (QS-21) | High | Balanced IgG1/IgG2a | Strong CTL induction | [11][12] |
| Lipid-Based (AS03) | High | Balanced IgG1/IgG2a | Moderate CTL induction | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate and compare the efficacy of vaccine adjuvants.
In Vivo Adjuvant Comparison in a Murine Model
Objective: To assess and compare the immunogenicity of different adjuvants when co-administered with a model antigen in mice.
Materials:
-
6-8 week old female C57BL/6 mice
-
Model antigen (e.g., Ovalbumin, OVA)
-
Adjuvants: this compound, MPLA, QS-21, AS03
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for immunization
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Spleen harvesting tools
Procedure:
-
Animal Handling and Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign mice to different treatment groups (n=5-10 mice per group):
-
Group 1: Antigen alone in PBS
-
Group 2: Antigen + this compound
-
Group 3: Antigen + MPLA
-
Group 4: Antigen + QS-21
-
Group 5: Antigen + AS03
-
-
Vaccine Formulation: Prepare vaccine formulations by mixing the antigen with the respective adjuvants according to the manufacturer's instructions or established protocols. Ensure the final volume for each immunization is consistent (e.g., 50-100 µL).
-
Immunization: Immunize mice via a relevant route, such as subcutaneous (s.c.) or intramuscular (i.m.) injection. A typical prime-boost strategy involves a primary immunization on day 0 followed by a booster immunization on day 14 or 21.[20]
-
Sample Collection:
-
Serum: Collect blood samples at various time points (e.g., pre-immunization, day 14, day 28) to measure antibody responses. Allow the blood to clot, centrifuge to separate the serum, and store at -80°C.
-
Spleen: At the end of the experiment (e.g., day 28 or later), euthanize the mice and aseptically harvest the spleens for the analysis of T-cell responses.
-
-
Analysis:
-
Humoral Response: Analyze serum samples for antigen-specific antibody titers and isotypes using ELISA.
-
Cellular Response: Process spleens to obtain single-cell suspensions (splenocytes) and analyze antigen-specific T-cell responses using techniques like ELISpot or intracellular cytokine staining followed by flow cytometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
Objective: To quantify the concentration of antigen-specific antibodies in serum samples.[17][18]
Procedure:
-
Plate Coating: Coat 96-well microplates with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% non-fat milk or BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plates and add serially diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Detection Antibody: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plates and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.[14]
Intracellular Cytokine Staining (ICS) for T-cell Response Analysis
Objective: To identify and quantify antigen-specific T-cells based on their production of intracellular cytokines.[7][19][21]
Procedure:
-
Cell Stimulation: Stimulate splenocytes (1-2 x 10⁶ cells/well) with the specific antigen (e.g., OVA peptide) or a positive control (e.g., PMA/Ionomycin) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Include an unstimulated control.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membranes using a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines of interest (e.g., IFN-γ for Th1, IL-4 for Th2).
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines in response to the antigen.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of these novel adjuvants.
Caption: STING Signaling Pathway Activation.
Caption: Experimental Workflow for Adjuvant Comparison.
Caption: Classification of Immune Adjuvants.
References
- 1. Adjuvants: Classification, Modus Operandi, and Licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. ashpublications.org [ashpublications.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Evaluation of Different Types of Adjuvants in a Malaria Transmission-blocking Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Vaccine Adjuvants – Notable Differences in their Effect and Potency in Vaccines [idw-online.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 17. Frontiers | Characterization and comparison of novel adjuvants for a prefusion clamped MERS vaccine [frontiersin.org]
- 18. Combination of STING Pathway Agonist With Saponin Is an Effective Adjuvant in Immunosenescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. google.com [google.com]
Validating the Anti-Tumor Efficacy of STING Agonists in Synergistic Studies: A Comparative Guide
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response.[1] This guide provides a comparative analysis of the anti-tumor effects of STING agonists, with a focus on their synergistic potential with other cancer therapies. The information presented here is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged cancer cells. Upon activation, STING initiates a signaling cascade that results in the transcription of genes encoding type I interferons and other inflammatory cytokines. These signaling molecules are crucial for recruiting and activating various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which can then recognize and eliminate tumor cells.[2]
Activation of the STING pathway can transform an immunologically "cold" tumor microenvironment, characterized by a lack of immune cell infiltration, into a "hot" one that is responsive to immunotherapy.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
